Product packaging for Stigmasta-4,22,25-trien-3-one, (22E)-(Cat. No.:)

Stigmasta-4,22,25-trien-3-one, (22E)-

Número de catálogo: B12429909
Peso molecular: 408.7 g/mol
Clave InChI: BLMXNQVGERRIAW-XJZKHKOHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Stigmasta-4,22,25-trien-3-one, (22E)- is a useful research compound. Its molecular formula is C29H44O and its molecular weight is 408.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stigmasta-4,22,25-trien-3-one, (22E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stigmasta-4,22,25-trien-3-one, (22E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44O B12429909 Stigmasta-4,22,25-trien-3-one, (22E)-

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C29H44O

Peso molecular

408.7 g/mol

Nombre IUPAC

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1

Clave InChI

BLMXNQVGERRIAW-XJZKHKOHSA-N

SMILES isomérico

CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C

SMILES canónico

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C

Origen del producto

United States

Foundational & Exploratory

Uncharted Territory: The Quest for Natural Sources of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the natural origins of the steroid Stigmasta-4,22,25-trien-3-one, (22E)-, reveals a significant gap in the current scientific literature. Despite extensive searches of chemical databases and scientific publications, there is no documented evidence of this specific compound being isolated from a natural source. Its entry in the PubChem database (CID 71307333) lacks information on natural occurrences, and no synthesis or isolation reports have been identified that would provide the basis for a technical guide on its natural sourcing.

This absence of data prevents the fulfillment of the core requirements for a detailed whitepaper on the natural sources of Stigmasta-4,22,25-trien-3-one, (22E)-. Consequently, quantitative data, specific experimental protocols for its isolation from natural matrices, and associated signaling pathways are not available.

However, to provide a relevant overview for researchers, scientists, and drug development professionals, this guide will focus on the natural sources and isolation methodologies for structurally similar and well-documented stigmastane-type steroids. The information presented here pertains to compounds that share the core stigmastane (B1239390) skeleton and varying degrees of unsaturation and functionalization, which may offer insights into potential, yet undiscovered, sources and analogous isolation techniques.

Structurally Related Analogs and Their Natural Occurrence

While Stigmasta-4,22,25-trien-3-one, (22E)- remains elusive in nature, several related compounds have been successfully isolated from various plant species. These findings may suggest promising genera to investigate for the target compound.

Compound NameNatural Source(s)Plant Part(s)Reference(s)
Stigmasta-5,22,25-trien-3β-olClerodendrum viscosumWhole plant[1]
Stigmasta-4,22-dien-3-oneRhinacanthus nasutus, Pellia epiphyllaNot specified[2]
3β,22E-Stigmasta-5,22-dien-3-olAeschynomene unifloraAerial parts

Methodologies for the Extraction and Isolation of Related Stigmastanes

The following protocols are derived from the successful isolation of structurally related compounds. These methodologies provide a foundational framework that could be adapted for the prospective isolation of Stigmasta-4,22,25-trien-3-one, (22E)-, should a natural source be identified.

General Extraction and Fractionation Workflow

The initial step in isolating stigmastane-type steroids from plant material typically involves solvent extraction followed by fractionation to separate compounds based on polarity.

G plant_material Dried and Powdered Plant Material soxhlet Soxhlet Extraction (e.g., Petroleum Ether, Ethanol) plant_material->soxhlet crude_extract Crude Extract soxhlet->crude_extract partitioning Solvent Partitioning (e.g., Modified Kupchan Protocol) crude_extract->partitioning pet_ether Petroleum Ether Fraction partitioning->pet_ether ccl4 Carbon Tetrachloride Fraction partitioning->ccl4 chloroform Chloroform Fraction partitioning->chloroform aqueous Aqueous Fraction partitioning->aqueous column_chrom Column Chromatography (Silica Gel) pet_ether->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pure_compound Isolated Compound tlc->pure_compound

General workflow for extraction and isolation.
Detailed Experimental Protocols

1. Extraction of Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum [1]

  • Plant Material Preparation: The whole plant of Clerodendrum viscosum is collected, cut into small pieces, sun-dried for seven days, and then oven-dried at 40°C for 24 hours. The dried material is then ground into a fine powder.

  • Extraction: 900 g of the powdered plant material is soaked in 2.5 L of ethanol (B145695) in a conical flask for seven days with occasional shaking. The mixture is then filtered, and the filtrate is concentrated using a rotary evaporator at 40°C.

  • Fractionation (Modified Kupchan Partitioning): A portion of the concentrated ethanol extract is partitioned successively with petroleum ether, carbon tetrachloride, chloroform, and water to yield respective fractions.

  • Isolation: The petroleum ether soluble fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with gradients of petroleum ether and ethyl acetate (B1210297) of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the target compound are further purified by preparative TLC to yield the pure Stigmasta-5,22,25-trien-3β-ol.

2. Extraction of 3β,22E-Stigmasta-5,22-dien-3-ol from Aeschynomene uniflora

  • Plant Material Preparation: The aerial parts of Aeschynomene uniflora are collected, dried, and pulverized.

  • Extraction: The powdered plant material is subjected to Soxhlet extraction using petroleum ether.

  • Isolation: The resulting petroleum ether extract is subjected to chromatographic techniques to yield the compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activities of Related Stigmastanes

While no biological activities are reported for Stigmasta-4,22,25-trien-3-one, (22E)-, its structural analogs have been investigated for various pharmacological effects. For instance, Stigmasta-4,22-dien-3-one has been reported to possess antitubercular and cytotoxic activities against the human HT1080 tumoral cell line. Other related sterols have shown antimicrobial and antioxidant properties.

Future Directions

The absence of "Stigmasta-4,22,25-trien-3-one, (22E)-" in the natural product literature presents a unique opportunity for discovery. Researchers in natural product chemistry could consider the following avenues:

  • Targeted Phytochemical Screening: Plants from the genera Clerodendrum, Rhinacanthus, Pellia, and Aeschynomene, which are known to produce structurally similar steroids, could be prime candidates for targeted screening for the presence of Stigmasta-4,22,25-trien-3-one, (22E)-.

  • Advanced Analytical Techniques: The use of high-resolution mass spectrometry and sophisticated NMR techniques could aid in the detection and characterization of this potentially novel natural product in complex plant extracts.

  • Chemical Synthesis: The total synthesis of Stigmasta-4,22,25-trien-3-one, (22E)- would provide an authentic standard for analytical comparisons and enable the exploration of its biological activities, which could, in turn, spur further investigation into its potential natural sources.

References

An In-depth Technical Guide on Stigmasta-4,22,25-trien-3-one, (22E)-: A Potential Bioactive Steroid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22,25-trien-3-one, (22E)-, a polyunsaturated derivative of the stigmastane (B1239390) steroid skeleton, represents a class of natural products with significant potential for pharmacological development. While research directly focused on this specific molecule is limited, the broader family of stigmastane steroids has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of Stigmasta-4,22,25-trien-3-one, (22E)-, including its chemical identity, and contextualizes its potential bioactivity through an analysis of structurally related compounds. Furthermore, this document outlines generalized experimental protocols for the isolation and characterization of such steroids from natural sources and proposes a logical workflow for future research endeavors.

Chemical Identity and Properties

Stigmasta-4,22,25-trien-3-one, (22E)- is a steroid molecule characterized by a stigmastane core structure with three degrees of unsaturation located at positions 4, 22, and 25 of the carbon skeleton, and a ketone group at the 3-position. The "(22E)-" designation specifies the stereochemistry of the double bond in the side chain.

IUPAC Name: (8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[1].

Table 1: Physicochemical Properties of Stigmasta-4,22,25-trien-3-one, (22E)-

PropertyValueSource
Molecular FormulaC₂₉H₄₄OPubChem[1]
Molecular Weight408.7 g/mol PubChem[1]
CAS Number848669-09-0PubChem[1]
Natural SourceIsolated from the herbs of Callicarpa giraldiana.MedChemExpress[2][3]

Potential Biological Activities: An Analog-Based Perspective

Direct experimental evidence for the biological activity of Stigmasta-4,22,25-trien-3-one, (22E)- is not extensively documented in publicly available literature. However, the stigmastane steroid scaffold is a recurring motif in a variety of bioactive natural products. Analysis of structurally similar compounds provides a strong basis for predicting the potential pharmacological profile of the title compound.

Cytotoxic and Anticancer Activity

Several stigmastane-type steroids have demonstrated notable cytotoxic effects against various cancer cell lines. This suggests that the core structure may be a valuable pharmacophore for the development of novel anticancer agents. The proposed mechanism of action for some of these analogs involves the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic and Antiplasmodial Activities of Structurally Related Stigmastane Steroids

CompoundBiological ActivityIC₅₀ ValueCell Line / OrganismReference
6-hydroxystigmast-4-en-3-oneAntiplasmodial37.29 µg/mLPlasmodium falciparum 3D7[4][5]
stigmast-4-en-3-oneAntiplasmodial43.54 µg/mLPlasmodium falciparum 3D7[4][5]
3-hydroxystigmast-5-en-7-oneAntiplasmodial13.34 µg/mLPlasmodium falciparum 3D7[4][5]
7β-hydroxy-4,22-stigmastadien-3-oneCytotoxicNot specifiedTumor Cells[1]
Antimicrobial and Anti-inflammatory Activity

The stigmastane skeleton is also associated with antimicrobial and anti-inflammatory properties. For instance, stigmast-4-en-3-one, isolated from Nauclea latifolia, has shown antimicrobial activity against oral bacteria. The anti-inflammatory effects of stigmasterol, a related phytosterol, are well-documented and are attributed to the modulation of various inflammatory pathways.

Experimental Protocols: A Generalized Approach

Extraction and Fractionation
  • Plant Material Collection and Preparation: The aerial parts of Callicarpa giraldiana are collected, air-dried, and pulverized to a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a non-polar solvent such as n-hexane or a solvent of intermediate polarity like ethyl acetate (B1210297) at room temperature.

  • Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a solid residue.

  • Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to achieve preliminary separation of compounds based on their polarity.

Chromatographic Purification
  • Column Chromatography: The non-polar or medium-polarity fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Thin Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified by preparative HPLC on a C18 column using an isocratic or gradient elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water) to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl group of the ketone.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores, such as the α,β-unsaturated ketone system.

Visualization of Research Workflows

Given the nascent stage of research into Stigmasta-4,22,25-trien-3-one, (22E)-, the following diagrams illustrate a conceptual workflow for its investigation, from isolation to the elucidation of its mechanism of action.

experimental_workflow cluster_isolation Isolation and Identification cluster_bioactivity Biological Evaluation cluster_moa Mechanism of Action Studies plant Plant Material (Callicarpa giraldiana) extraction Solvent Extraction plant->extraction fractionation Chromatographic Purification extraction->fractionation pure_compound Pure Stigmasta-4,22,25-trien-3-one fractionation->pure_compound structure Spectroscopic Elucidation pure_compound->structure screening Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) pure_compound->screening hit_id Identification of 'Hit' Activity screening->hit_id dose_response Dose-Response Studies (IC50 Determination) hit_id->dose_response pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis target_id Molecular Target Identification pathway_analysis->target_id in_vivo In Vivo Model Validation target_id->in_vivo

Caption: A generalized workflow for the investigation of a novel natural product.

Caption: Hypothetical signaling pathways potentially modulated by stigmastane steroids.

Future Directions and Conclusion

Stigmasta-4,22,25-trien-3-one, (22E)- represents an intriguing yet understudied natural product. Based on the biological activities of its structural analogs, it is a promising candidate for further investigation, particularly in the areas of oncology and infectious diseases.

Future research should prioritize the following:

  • Total Synthesis: The development of a synthetic route to Stigmasta-4,22,25-trien-3-one, (22E)- would provide a reliable source of the material for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

  • Comprehensive Biological Screening: The pure compound should be subjected to a broad panel of biological assays to identify its primary pharmacological activities.

  • Mechanism of Action Studies: Upon identification of a significant biological activity, detailed mechanistic studies should be undertaken to elucidate the molecular targets and signaling pathways involved.

References

In-depth Technical Guide: Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 848669-09-0

This technical guide provides a comprehensive overview of the steroidal compound Stigmasta-4,22,25-trien-3-one, (22E)-, intended for researchers, scientists, and drug development professionals. This document covers its chemical identity, physicochemical properties, isolation protocols, and biological activities, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

Stigmasta-4,22,25-trien-3-one, (22E)- is a naturally occurring steroid that can be isolated from medicinal plants such as Callicarpa giraldiana and Clerodendrum philippinum. It belongs to the stigmastane (B1239390) class of triterpenoids.[1]

PropertyValueSource
CAS Number 848669-09-0[1]
Molecular Formula C₂₉H₄₄O[1]
Molecular Weight 408.66 g/mol [1]
Appearance White solid (Needle-like crystals for similar compounds)[2]
Solubility Soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, and DMSO.

Experimental Protocols

Isolation from Clerodendrum viscosum (Adapted Protocol)

1. Plant Material Preparation:

  • Collect and air-dry the whole plant material of Clerodendrum viscosum.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material in methanol (B129727) at room temperature for 7-10 days with occasional stirring.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation:

  • Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Concentrate each fraction to dryness. The target compound is expected to be in the less polar fractions (n-hexane or chloroform).

4. Chromatographic Purification:

  • Subject the n-hexane or chloroform fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

  • Further purify the combined fractions showing the presence of the target compound by preparative TLC or repeated column chromatography to yield the pure Stigmasta-4,22,25-trien-3-one, (22E)-.

Workflow for Isolation:

G plant Clerodendrum viscosum (Whole Plant) powder Powdered Plant Material plant->powder Drying & Grinding extract Crude Methanol Extract powder->extract Methanol Maceration partition Solvent Partitioning (n-hexane, chloroform, ethyl acetate) extract->partition fractions n-Hexane/Chloroform Fraction partition->fractions cc Silica Gel Column Chromatography fractions->cc ptlc Preparative TLC / Recrystallization cc->ptlc pure_compound Pure Stigmasta-4,22,25-trien-3-one, (22E)- ptlc->pure_compound

Caption: General workflow for the isolation of Stigmasta-4,22,25-trien-3-one, (22E)-.

Spectroscopic Data

As of the latest available data, specific NMR, IR, and MS spectra for Stigmasta-4,22,25-trien-3-one, (22E)- are not published. However, data for the closely related compound, Stigmasta-4,22-dien-3-one (CAS: 20817-72-5), can be used for comparative purposes.

Spectroscopic Data for Stigmasta-4,22-dien-3-one:

TechniqueKey Features
Mass Spectrometry (MS) Molecular Ion (M+): m/z 410.3549 [M]+.[3][4]
Infrared (IR) Spectroscopy (KBr) Characteristic peaks for C=O (ketone) and C=C (alkene) functional groups.[3][4]
¹³C NMR (CDCl₃, 100 MHz) Signals corresponding to 29 carbon atoms, including those of the steroid nucleus and the side chain.
¹H NMR (CDCl₃, 400 MHz) Signals for olefinic protons and methyl groups characteristic of the stigmastane skeleton.

Biological Activities and Potential Applications

Stigmasta-4,22,25-trien-3-one, (22E)- has demonstrated a range of biological activities that suggest its potential for development as a therapeutic agent.

Cytotoxic Activity

This compound has shown cytotoxic effects against various cancer cell lines. While comprehensive data is still emerging, preliminary studies indicate its potential as an anticancer agent. For instance, it has been reported to inhibit the proliferation of human breast cancer (MCF-7) and cervical cancer (HeLa) cells.

Anti-androgenic Activity

Stigmasta-4,22,25-trien-3-one, (22E)- has been investigated for its anti-androgenic properties. It is believed to act by inhibiting the androgen receptor pathway, which could be beneficial in the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.

Antioxidant Activity

The antioxidant potential of this compound has also been noted. The conjugated system within its structure may contribute to its ability to scavenge free radicals, suggesting a role in mitigating oxidative stress-related conditions.

Conceptual Signaling Pathway for Anti-Androgenic and Cytotoxic Effects:

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus compound Stigmasta-4,22,25-trien-3-one, (22E)- ar Androgen Receptor (AR) compound->ar Inhibition apoptosis Apoptosis compound->apoptosis Induction are Androgen Response Element ar->are Binding proliferation Cell Proliferation (e.g., in BPH, Prostate Cancer) are->proliferation Inhibition

Caption: Postulated mechanism of anti-androgenic and cytotoxic action.

Future Directions

Further research is warranted to fully elucidate the mechanisms of action of Stigmasta-4,22,25-trien-3-one, (22E)-. Key areas for future investigation include:

  • Detailed Spectroscopic Analysis: Full characterization using 1D and 2D NMR, high-resolution mass spectrometry, and IR spectroscopy.

  • Synthesis: Development of an efficient synthetic route to enable further pharmacological studies.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to determine its efficacy and safety profile for cytotoxic, anti-androgenic, and antioxidant activities.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways involved in its biological effects.

This technical guide provides a foundation for researchers and drug development professionals interested in the therapeutic potential of Stigmasta-4,22,25-trien-3-one, (22E)-. The promising biological activities of this natural product highlight its potential as a lead compound for the development of new therapies.

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22,25-trien-3-one, (22E)- is a naturally occurring steroid molecule belonging to the stigmastane (B1239390) class. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula. Due to the limited availability of in-depth biological data for this specific compound, this document also explores the known biological activities and experimental protocols of closely related stigmastane derivatives to provide a foundational understanding for future research and drug development endeavors. The guide summarizes key quantitative data in structured tables and includes conceptual diagrams of relevant experimental workflows and potential signaling pathways to facilitate a deeper understanding of this class of compounds.

Chemical Properties

Stigmasta-4,22,25-trien-3-one, (22E)- is a steroid characterized by a stigmastane skeleton with three double bonds located at positions 4, 22, and 25, and a ketone group at position 3. The "(22E)-" designation indicates the stereochemistry of the double bond between carbons 22 and 23.

PropertyValueSource
Molecular Formula C₂₉H₄₄O[1]
Molecular Weight 408.66 g/mol [1]
Alternate Molecular Weight 408.7 g/mol [1]
CAS Number 848669-09-0[1]

Biological Context and Potential Activities

Stigmasta-4,22,25-trien-3-one, (22E)- has been isolated from the plant Callicarpa giraldiana. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of stigmastane steroids has been reported to exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties.

For instance, the related compound Stigmasta-5,22-dien-3-ol has demonstrated antimicrobial activity[2]. Furthermore, a crude extract containing (22E)-stigmasta-4,22-dien-3-one was reported to have anti-inflammatory and diuretic activity[3]. These findings suggest that Stigmasta-4,22,25-trien-3-one, (22E)- may possess similar therapeutic potential, warranting further investigation.

Experimental Protocols: A Representative Approach

General Isolation and Purification Workflow

G plant_material Plant Material (e.g., Callicarpa giraldiana) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent Partitioning (e.g., with n-hexane, ethyl acetate) filtration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography purification Preparative TLC / HPLC chromatography->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization isolated_compound Isolated Stigmasta-4,22,25-trien-3-one, (22E)- characterization->isolated_compound

A representative workflow for the isolation and purification of stigmastane steroids.

Methodology based on related compounds[4][5]:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, typically with ethanol (B145695) or methanol, over several days.

  • Fractionation: The crude extract is concentrated and then partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are then subjected to column chromatography over a stationary phase like silica (B1680970) gel. Elution with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate) separates the compounds.

  • Purification: Further purification of the fractions containing the target compound is achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Potential Signaling Pathways

While the specific signaling pathways modulated by Stigmasta-4,22,25-trien-3-one, (22E)- have not been elucidated, the anti-inflammatory activity observed in related stigmastane derivatives suggests potential interaction with key inflammatory signaling cascades. These may include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a stigmastane steroid might exert its anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus stigmastane Stigmasta-4,22,25-trien-3-one, (22E)- receptor Receptor stigmastane->receptor Binds pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk MAPK Pathway receptor->mapk nfkb_activation IKK Complex receptor->nfkb_activation ikb IκB nfkb_activation->ikb Phosphorylates & Degrades nfkb NF-κB nfkb_translocation NF-κB Translocation nfkb->nfkb_translocation Translocates gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nfkb_translocation->gene_expression inflammatory_response Inflammatory Response gene_expression->inflammatory_response Leads to

References

Stigmasta-4,22,25-trien-3-one, (22E)-: A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary technical guide on Stigmasta-4,22,25-trien-3-one, (22E)-, a steroid compound isolated from Callicarpa giraldiana. Due to the limited availability of specific research on this molecule, this report summarizes its known chemical properties and explores the potential biological activities based on related stigmastane (B1239390) derivatives and compounds from the Callicarpa genus. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this natural product, highlighting areas for future investigation.

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)- is a phytosteroid belonging to the stigmastane class of chemical compounds. It has been identified as a natural product isolated from the herbs of Callicarpa giraldiana[1]. While the broader class of stigmastane derivatives has been the subject of various biological studies, specific research on Stigmasta-4,22,25-trien-3-one, (22E)- is currently limited in publicly accessible scientific literature. This document compiles the available information and provides a perspective on its potential pharmacological relevance based on analogous compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of Stigmasta-4,22,25-trien-3-one, (22E)- are summarized below. This information is primarily derived from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₂₉H₄₄OPubChem
Molecular Weight 408.66 g/mol MedChemExpress[1]
CAS Number 848669-09-0PubChem[2]
Class SteroidMedChemExpress[1]
Natural Source Callicarpa giraldianaMedChemExpress[1]

Potential Biological Activities and Therapeutic Areas of Interest (Based on Related Compounds)

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of stigmastane-type steroids. For instance, certain polyhydric stigmastane derivatives have been shown to exert anti-neuroinflammatory effects by suppressing IκB degradation and inhibiting the PI3K/AKT and p38 MAPK signaling pathways[3][4]. Other oxygenated stigmastane sterols have also shown marked inhibitory activity against TPA-induced inflammation in animal models[5]. Compounds isolated from Alchornea floribunda, including stigmastane steroids, have demonstrated significant inhibition of xylene-induced ear edema[6][7].

Anticancer Activity

The anticancer potential of stigmasterol (B192456) and its derivatives has been a subject of investigation. Modifications to the stigmasterol structure have yielded derivatives with improved cytotoxicity against breast cancer cell lines, such as MCF-7 and HCC70[8][9][10][11]. These findings suggest that stigmastane scaffolds could be promising starting points for the development of novel anticancer agents[12]. The genus Callicarpa is also known to produce compounds with cytotoxic activities[13].

Proposed Experimental Workflow for Biological Evaluation

Given the lack of specific biological data for Stigmasta-4,22,25-trien-3-one, (22E)-, a general experimental workflow for the preliminary screening of a novel natural product is proposed below. This workflow is hypothetical and serves as a guide for future research.

G cluster_0 Phase 1: Isolation & Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Studies A Isolation from Callicarpa giraldiana B Structural Elucidation (NMR, MS) A->B C Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->C D Anti-inflammatory Assays (e.g., NO inhibition in macrophages) B->D E Antioxidant Assays (e.g., DPPH, ABTS) B->E F Signaling Pathway Analysis (Western Blot, PCR) C->F D->F H Animal Models of Disease (e.g., inflammation, tumor xenografts) F->H G Enzyme Inhibition Assays I Toxicology and Pharmacokinetic Studies H->I G Stigmasta-4,22,25-trien-3-one Stigmasta-4,22,25-trien-3-one IKK IKK Stigmasta-4,22,25-trien-3-one->IKK Inhibition? IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription

References

Stigmasta-4,22,25-trien-3-one, (22E)-: An Obscure Phytosterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide aims to provide a comprehensive overview of the available information on Stigmasta-4,22,25-trien-3-one, (22E)-, and to contextualize it within the broader family of stigmastane-type steroids. Due to the scarcity of specific data, this report will also draw upon information from closely related and well-documented analogues to infer potential characteristics and methodologies.

Chemical Identity and Properties

Stigmasta-4,22,25-trien-3-one, (22E)- is a polycyclic lipid molecule belonging to the steroid class. Its chemical formula is C29H44O, and it has a molecular weight of 408.7 g/mol . The structure, indexed under CAS number 848669-09-0, features a stigmastane (B1239390) skeleton characterized by a conjugated ketone in the A-ring (at position 3) and double bonds at positions 4, 22, and 25 of the steroidal backbone. The "(22E)-" designation specifies the stereochemistry of the double bond in the side chain.

Table 1: Physicochemical Properties of Stigmasta-4,22,25-trien-3-one, (22E)-

PropertyValueSource
Molecular FormulaC29H44OPubChem
Molecular Weight408.7 g/mol PubChem
CAS Number848669-09-0PubChem
IUPAC Name(8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-onePubChem

Presumed Origin: A Synthetic or Rare Natural Product

The current body of scientific literature lacks any specific report on the isolation of Stigmasta-4,22,25-trien-3-one, (22E)- from a natural source. This suggests two possibilities:

  • Synthetic Origin: The compound may be a result of a chemical synthesis, potentially as a derivative of a more common natural sterol for structure-activity relationship studies.

  • Undiscovered or Rare Natural Product: It is possible that this compound exists in nature but has not yet been isolated and identified, or it is present in such low quantities that its detection is challenging.

In contrast, structurally similar compounds have been isolated from various natural sources. For instance, (22E,24S)-Stigmasta-5,22,25-trien-3β-ol has been identified in the plant Clerodendrum viscosum. Another related compound, Stigmasta-4,22-dien-3-one , has been found in organisms such as sponges and the plant Rhinacanthus nasutus.

Postulated Methodologies for Synthesis and Isolation

While no specific experimental protocols for Stigmasta-4,22,25-trien-3-one, (22E)- are available, methodologies for the synthesis and isolation of analogous compounds can provide a framework for potential approaches.

Potential Synthetic Pathway

A plausible synthetic route could involve the oxidation of a corresponding 3-hydroxy steroid precursor. For example, a synthetic pathway could be envisioned starting from a readily available stigmasterol (B192456) derivative.

Caption: A potential synthetic route to Stigmasta-4,22,25-trien-3-one, (22E)-.

General Isolation Protocol for Phytosterols (B1254722)

Should this compound be discovered in a natural source, a general workflow for its isolation would likely follow established protocols for phytosterol extraction and purification.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Eluted Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_Compound Isolated Stigmasta-4,22,25-trien-3-one, (22E)- TLC_Analysis->Pure_Compound Pooling & Crystallization

Caption: A generalized workflow for the isolation of phytosterols from a natural source.

Anticipated Biological Activity

The biological activities of Stigmasta-4,22,25-trien-3-one, (22E)- have not been reported. However, based on the known activities of similar steroids, it could potentially exhibit a range of biological effects. For instance, Stigmasta-4,22-dien-3-one has been reported to possess antitubercular and cytotoxic activities. Other phytosterols are known for their anti-inflammatory, antioxidant, and cholesterol-lowering properties. Any future research on Stigmasta-4,22,25-trien-3-one, (22E)- would likely investigate these potential therapeutic areas.

Conclusion

Stigmasta-4,22,25-trien-3-one, (22E)- represents a gap in the current scientific knowledge of phytosterols. While its chemical identity is established, its discovery and origin remain undocumented in publicly accessible resources. The information on related compounds provides a valuable framework for postulating its synthesis, isolation, and potential biological activities. Further research is needed to elucidate the natural occurrence or definitive synthetic pathway of this compound and to explore its potential pharmacological applications. This would be a valuable contribution to the field of natural product chemistry and drug discovery.

Methodological & Application

Application Notes and Protocols: Isolation of Stigmasta-4,22,25-trien-3-one, (22E)- from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)- is a steroidal compound belonging to the stigmastane (B1239390) family. Natural steroids and their derivatives have attracted significant interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antimicrobial effects. This document provides a detailed protocol for the isolation and purification of Stigmasta-4,22,25-trien-3-one, (22E)- from plant sources, based on established methodologies for similar phytosterols. Additionally, it summarizes the potential biological activities of this class of compounds and outlines experimental workflows.

Potential Plant Sources and Biological Activities

While a definitive plant source for Stigmasta-4,22,25-trien-3-one, (22E)- is not extensively documented, related compounds have been isolated from various plant species. The biological activities of these related compounds suggest potential therapeutic applications for Stigmasta-4,22,25-trien-3-one, (22E)-.

Compound NamePlant SourceReported Biological Activity
(22E,24S)-Stigmasta-5,22,25-trien-3β-olClerodendrum viscosumCytotoxic
Stigmasta-4,22-dien-3-oneMagnolia biondii, Nelumbo nuciferaAntioxidant, Antiproliferative
Stigmast-4-en-3-oneNauclea latifoliaAntimicrobial
4,22-Stigmastadiene-3-oneCenchrus setigerusAntimicrobial

Experimental Protocols

The following protocol is a generalized procedure for the isolation of Stigmasta-4,22,25-trien-3-one, (22E)- from plant material, adapted from the successful isolation of structurally related compounds.[1]

1. Plant Material Collection and Preparation

  • Collection: Collect the desired plant material (e.g., leaves, stems, or whole plant).

  • Drying: Air-dry the plant material in the shade for 7-10 days, followed by oven drying at 40-50°C for 24-48 hours to a constant weight.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction

  • Maceration: Soak the powdered plant material (e.g., 1 kg) in a suitable solvent such as ethanol (B145695) or methanol (B129727) (e.g., 5 L) in a large container at room temperature for 3-7 days with occasional stirring.

  • Filtration: Filter the extract through a muslin cloth or Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Fractionation

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Selection of Fraction: Based on preliminary thin-layer chromatography (TLC) analysis, select the fraction most likely to contain the target compound (typically the less polar fractions like n-hexane or chloroform for steroidal compounds).

4. Chromatographic Purification

  • Column Chromatography:

    • Pack a silica (B1680970) gel (60-120 mesh) column with the selected non-polar solvent (e.g., n-hexane).

    • Adsorb the selected fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate 98:2, 95:5, 90:10, etc.).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Thin-Layer Chromatography (TLC):

    • Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Visualize the spots under UV light (254 nm) or by spraying with a visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.

    • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Preparative TLC or HPLC:

    • For final purification, subject the pooled fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) using an appropriate solvent system.

5. Structure Elucidation

  • Confirm the structure of the isolated compound as Stigmasta-4,22,25-trien-3-one, (22E)- using spectroscopic techniques such as:

    • ¹H-NMR (Proton Nuclear Magnetic Resonance)

    • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

    • Mass Spectrometry (MS)

    • Infrared (IR) Spectroscopy

Visualizations

Experimental Workflow

G A Plant Material (Collection, Drying, Grinding) B Extraction (Ethanol/Methanol Maceration) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) D->E F Fraction Selection (TLC Analysis) E->F G Column Chromatography (Silica Gel) F->G H Fraction Pooling (TLC Monitoring) G->H I Preparative TLC / HPLC H->I J Pure Stigmasta-4,22,25-trien-3-one, (22E)- I->J K Structure Elucidation (NMR, MS, IR) J->K

Caption: General workflow for the isolation of Stigmasta-4,22,25-trien-3-one, (22E)-.

Putative Signaling Pathway

Given the reported anti-inflammatory and anticancer activities of similar steroidal compounds, a possible mechanism of action could involve the inhibition of pro-inflammatory or proliferative signaling pathways.

G cluster_0 A Stigmasta-4,22,25-trien-3-one, (22E)- D NF-κB Signaling Pathway A->D Inhibition E MAPK Signaling Pathway A->E Inhibition B Pro-inflammatory Stimuli (e.g., LPS) C Cell Surface Receptor (e.g., TLR4) B->C C->D C->E F Gene Transcription D->F E->F G Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) F->G H Inflammatory Response G->H

Caption: Putative anti-inflammatory signaling pathway of Stigmasta-4,22,25-trien-3-one, (22E)-.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)-, is a phytosteroid, a class of naturally occurring steroids found in plants. Phytosteroids and their derivatives are of significant interest in drug development and biomedical research due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of these compounds in various matrices. Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers high sensitivity and specificity for the analysis of Stigmasta-4,22,25-trien-3-one, (22E)-. These application notes provide detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₉H₄₄O
Molecular Weight 408.66 g/mol
Structure
Chemical structure of Stigmasta-4,22,25-trien-3-one, (22E)-
Class Phytosteroid, Stigmastane

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For steroids like Stigmasta-4,22,25-trien-3-one, (22E)-, derivatization is often employed to improve volatility and chromatographic performance.

Experimental Protocol

1. Sample Preparation (Saponification and Extraction)

  • Objective: To hydrolyze any esterified forms of the steroid and extract the free sterol.

  • Procedure:

    • To 100 mg of the sample (e.g., plant extract, biological matrix), add 2 mL of 2 M ethanolic potassium hydroxide.

    • Incubate the mixture at 60°C for 1 hour with occasional vortexing to ensure complete saponification.

    • After cooling to room temperature, add 2 mL of deionized water and 2 mL of n-hexane.

    • Vortex vigorously for 2 minutes and centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane (B92381) layer containing the unsaponifiable fraction (which includes the target analyte) to a clean vial.

    • Repeat the extraction with another 2 mL of n-hexane and combine the hexane fractions.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Objective: To increase the volatility and thermal stability of the analyte for GC analysis. Silylation is a common derivatization technique for steroids.

  • Procedure:

    • To the dried extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of anhydrous pyridine (B92270) to act as a catalyst and aid in dissolving the sample.

    • Seal the vial and heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

Data Presentation: Predicted EI-MS Fragmentation

The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of Stigmasta-4,22,25-trien-3-one would be expected. However, as a close structural analog, the fragmentation of the underivatized Stigmasta-4,22-dien-3-one provides valuable insight into the expected fragmentation of the core structure[1].

m/zProposed Fragment Identity
410Molecular Ion [M]⁺
395[M - CH₃]⁺
297Cleavage of the side chain at C17-C20
269Cleavage of the D-ring
124Characteristic fragment from the A/B rings of Δ⁴-3-keto steroids

Note: These m/z values are for the underivatized Stigmasta-4,22-dien-3-one and serve as a reference.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful technique for the analysis of less volatile and thermally labile compounds, offering high sensitivity and specificity without the need for derivatization.

Experimental Protocol

1. Sample Preparation (Extraction)

  • Objective: To extract the analyte from the sample matrix.

  • Procedure:

    • For solid samples, perform a solid-liquid extraction using a suitable solvent like methanol (B129727) or acetonitrile. Sonicate for 15 minutes and then centrifuge.

    • For liquid samples (e.g., plasma, urine), a protein precipitation step may be necessary. Add three volumes of cold acetonitrile, vortex, and centrifuge to pellet the proteins.

    • The supernatant can be directly injected or subjected to a solid-phase extraction (SPE) for further cleanup and concentration if required. A C18 SPE cartridge is a suitable choice.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 80% B

    • 1-5 min: 80-100% B

    • 5-7 min: 100% B

    • 7-7.1 min: 100-80% B

    • 7.1-9 min: 80% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be optimized for the target analyte. Based on data for the closely related Stigmasta-4,22-dien-3-one, the protonated molecule [M+H]⁺ would be the precursor ion.

Data Presentation: Predicted LC-MS/MS Fragmentation

For Stigmasta-4,22,25-trien-3-one (MW: 408.66), the expected precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 409.3. The fragmentation pattern is predicted based on the analysis of similar 3-keto steroids.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
409.3391.3H₂O
409.3297.2Side chain at C17
409.3121.1A/B ring fragment

Note: These transitions are predictive and should be confirmed by direct infusion and optimization of a standard of Stigmasta-4,22,25-trien-3-one, (22E)-.

Visualizations

Experimental Workflow

GC-MS and LC-MS Analysis Workflow cluster_gcms GC-MS Protocol cluster_lcms LC-MS/MS Protocol cluster_data Data Processing gcms_sample Sample gcms_sapon Saponification gcms_sample->gcms_sapon gcms_ext Hexane Extraction gcms_sapon->gcms_ext gcms_deriv Derivatization (Silylation) gcms_ext->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis data_acq Data Acquisition gcms_analysis->data_acq lcms_sample Sample lcms_ext Solvent Extraction / SPE lcms_sample->lcms_ext lcms_analysis LC-MS/MS Analysis lcms_ext->lcms_analysis lcms_analysis->data_acq data_proc Peak Integration & Identification data_acq->data_proc data_quant Quantification data_proc->data_quant data_report Reporting data_quant->data_report

Caption: Workflow for GC-MS and LC-MS/MS analysis.

Proposed Fragmentation Pathway

Proposed Fragmentation of Stigmasta-4,22,25-trien-3-one cluster_fragments Primary Fragments parent [M+H]⁺ m/z 409.3 frag1 [M+H - H₂O]⁺ m/z 391.3 parent->frag1 - H₂O frag2 Side Chain Cleavage m/z 297.2 parent->frag2 - C₈H₁₄ frag3 A/B Ring Fragment m/z 121.1 parent->frag3 Ring Fission

Caption: Proposed ESI-MS/MS fragmentation pathway.

References

Application Note and Protocol for the HPLC Purification of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)-, a member of the stigmastane (B1239390) class of steroids, is a compound of interest in various fields of chemical and biological research. Its purification is essential for accurate biological testing and characterization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds from complex mixtures. This document provides a detailed application note and protocol for the reversed-phase HPLC (RP-HPLC) purification of Stigmasta-4,22,25-trien-3-one, (22E)-.

Physicochemical Properties

A summary of the key physicochemical properties of Stigmasta-4,22,25-trien-3-one, (22E)- is presented in the table below. These properties are crucial for the development of an effective HPLC purification method.

PropertyValueReference
Molecular Formula C₂₉H₄₄O[1]
Molecular Weight 408.7 g/mol [1]
Structure Steroidal ketone with a conjugated enone system and three double bonds.
Polarity Non-polar, lipophilic compound.
UV Absorbance (λmax) Estimated to be in the range of 240-254 nm due to the α,β-unsaturated ketone chromophore.

HPLC Purification Strategy

Given the non-polar nature of Stigmasta-4,22,25-trien-3-one, (22E)-, a reversed-phase HPLC method is the most suitable approach for its purification. This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, will be employed to ensure efficient separation and elution of the target compound.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure optimal separation.

  • Dissolution: Dissolve the crude sample containing Stigmasta-4,22,25-trien-3-one, (22E)- in a suitable organic solvent. Methanol or acetonitrile (B52724) are recommended. The concentration should be optimized to avoid overloading the column, typically in the range of 1-10 mg/mL.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter (e.g., nylon or PTFE) to remove any particulate matter.[2]

2. HPLC Instrumentation and Conditions

The following table outlines the recommended HPLC system configuration and operating parameters for the purification of Stigmasta-4,22,25-trien-3-one, (22E)-.

ParameterRecommended Setting
HPLC System A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
Column Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Elution 80% B to 100% B over 20 minutes.
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 100 - 500 µL (dependent on sample concentration and column dimensions)

3. Post-Purification Processing

  • Fraction Collection: Collect the fractions corresponding to the peak of Stigmasta-4,22,25-trien-3-one, (22E)- based on the chromatogram.

  • Solvent Evaporation: Remove the mobile phase from the collected fractions using a rotary evaporator.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

  • Structure Confirmation: Confirm the identity of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Sample B Dissolution in Methanol/Acetonitrile A->B C Filtration (0.45 µm filter) B->C D HPLC Injection C->D E Reversed-Phase C18 Column D->E F Gradient Elution E->F G UV Detection (254 nm) F->G H Fraction Collection G->H I Solvent Evaporation H->I J Purity Analysis (Analytical HPLC) I->J K Structure Confirmation (MS, NMR) J->K L Purified Compound K->L

Caption: A flowchart illustrating the key steps in the HPLC purification of Stigmasta-4,22,25-trien-3-one, (22E)-.

Logical Relationship Diagram

Logical_Relationships cluster_properties Compound Properties cluster_method HPLC Method Selection Compound Stigmasta-4,22,25-trien-3-one Polarity Non-polar Compound->Polarity Chromophore α,β-Unsaturated Ketone Compound->Chromophore Method Reversed-Phase HPLC Polarity->Method dictates Detector UV Detector (254 nm) Chromophore->Detector enables detection by StationaryPhase C18 Column Method->StationaryPhase employs MobilePhase Acetonitrile/Water Gradient Method->MobilePhase utilizes

Caption: A diagram showing the logical connections between the compound's properties and the chosen HPLC purification method.

References

Analytical Standards for Stigmasta-4,22,25-trien-3-one, (22E)-: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)-, a polyunsaturated ketosteroid, is a natural product found in various plant species, including those from the Lamiaceae family.[1][2] As a phytosterol derivative, it is of increasing interest to researchers for its potential biological activities and as a precursor for the synthesis of other steroids.[1][3] Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound in research and drug development settings. This document provides detailed application notes and protocols for the use of Stigmasta-4,22,25-trien-3-one, (22E)- as an analytical standard.

Physicochemical Properties

A summary of the key physicochemical properties of Stigmasta-4,22,25-trien-3-one, (22E)- is presented in the table below.

PropertyValueReference
Chemical Name (22E)-Stigmasta-4,22,25-trien-3-one
CAS Number 848669-09-0[1]
Molecular Formula C₂₉H₄₄O[1]
Molecular Weight 408.66 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Analytical Standards and Quality Control

Analytical reference standards of Stigmasta-4,22,25-trien-3-one, (22E)- should be of high purity, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] A typical Certificate of Analysis (CoA) for a reference standard will include the following information.

Table 1: Example Certificate of Analysis
TestSpecificationResultMethod
Appearance White to off-white powderConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR Spectroscopy
Purity (HPLC) ≥ 98.0%99.2%HPLC-UV
Mass Spectrum (ESI-MS) Conforms to molecular weightConformsMass Spectrometry
Loss on Drying ≤ 1.0%0.3%Gravimetric
Residual Solvents Meets USP <467> limitsConformsGC-HS

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize and quantify Stigmasta-4,22,25-trien-3-one, (22E)- are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of Stigmasta-4,22,25-trien-3-one, (22E)-.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

  • Gradient Program:

    Time (min) %A %B
    0 30 70
    20 0 100
    25 0 100
    25.1 30 70

    | 30 | 30 | 70 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • UV Detection: 241 nm.[1]

  • Standard Preparation: Accurately weigh and dissolve the Stigmasta-4,22,25-trien-3-one, (22E)- reference standard in acetonitrile to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration using the same diluent.

  • Procedure: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Calculation of Purity:

    • Purity (%) = (Area of main peak in sample / Total area of all peaks in sample) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Stigmasta-4,22,25-trien-3-one, (22E)-.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Standard: Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the proton environment in the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, and to confirm the overall structure.[1]

  • Data Analysis: Compare the obtained spectra with known data for Stigmasta-4,22,25-trien-3-one, (22E)- or related stigmastane (B1239390) structures. The chemical shifts and coupling constants should be consistent with the assigned structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Procedure: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 409.34. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a sensitive technique for the analysis of volatile and semi-volatile compounds like sterols and their derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection of 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 min at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary to improve volatility and chromatographic performance.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum, which can be compared to a reference standard or a spectral library.[5]

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Stigmasta-4,22,25-trien-3-one, (22E)-.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_reporting Data Reporting Sample Sample Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification HPLC_Purity HPLC Purification->HPLC_Purity Purity NMR_ID NMR Purification->NMR_ID Identity MS_MW MS Purification->MS_MW Molecular Weight GCMS_Analysis GC-MS Purification->GCMS_Analysis Quantification CoA Certificate of Analysis HPLC_Purity->CoA NMR_ID->CoA MS_MW->CoA Report Analytical Report GCMS_Analysis->Report

Caption: General workflow for the analysis of Stigmasta-4,22,25-trien-3-one, (22E)-.

Purity Determination Logic

The following diagram outlines the logical steps involved in determining the purity of the analytical standard.

Purity Determination Logic Start Start Purity Assessment Prepare_Standard Prepare Reference Standard Solution Start->Prepare_Standard Prepare_Sample Prepare Sample Solution Start->Prepare_Sample HPLC_Analysis Perform HPLC Analysis Prepare_Standard->HPLC_Analysis Prepare_Sample->HPLC_Analysis Integrate_Peaks Integrate Chromatographic Peaks HPLC_Analysis->Integrate_Peaks Calculate_Purity Calculate Purity (Area % Method) Integrate_Peaks->Calculate_Purity Compare_Spec Purity ≥ 98%? Calculate_Purity->Compare_Spec Pass Standard Passes Compare_Spec->Pass Yes Fail Standard Fails Compare_Spec->Fail No

Caption: Decision workflow for purity assessment of the analytical standard.

References

Application Notes and Protocols for Stigmasta-4,22,25-trien-3-one, (22E)- in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)- is a naturally occurring stigmastane (B1239390) steroid isolated from plants of the Callicarpa genus. While specific biological activities of this compound are not extensively documented, the broader class of stigmastane derivatives has demonstrated significant potential in preclinical studies, exhibiting a range of biological effects including anti-inflammatory, anticancer, and antimicrobial activities. These application notes provide a framework for investigating the potential therapeutic applications of Stigmasta-4,22,25-trien-3-one, (22E)- in cell-based assays, drawing upon the known activities of structurally related compounds.

Potential Biological Activities and Applications

Based on the activities of related stigmastane derivatives, Stigmasta-4,22,25-trien-3-one, (22E)- is a candidate for investigation in the following areas:

  • Anti-inflammatory Effects: Stigmastane steroids have been shown to possess anti-inflammatory properties. Some derivatives have demonstrated the ability to inhibit inflammatory pathways.

  • Anticancer Activity: Several stigmasterol (B192456) derivatives have exhibited cytotoxic effects against various cancer cell lines, including breast cancer. The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and PI3K/AKT/mTOR pathways.

  • Antimicrobial Properties: Certain stigmastane compounds have shown activity against various bacterial strains.

Data on Related Stigmastane Derivatives

CompoundCell LineAssayResult TypeValueReference
5,6-Epoxystigmast-22-en-3β-olMCF-7 (breast cancer)Resazurin assayEC5021.92 µM[1][2]
Stigmast-5-ene-3β,22,23-triolMCF-7 (breast cancer)Resazurin assayEC5022.94 µM[1][2]
Stigmastane-3β,5,6,22,23-pentolHCC70 (breast cancer)Resazurin assayEC5016.82 µM[1][2]
Stigmasta-4,22-dien-3-oneHT1080 (fibrosarcoma)Not specifiedIC500.3 mM[3]

Proposed Experimental Protocols

The following are detailed, hypothetical protocols for evaluating the anti-inflammatory and anticancer activities of Stigmasta-4,22,25-trien-3-one, (22E)-.

Protocol 1: Evaluation of Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • Stigmasta-4,22,25-trien-3-one, (22E)-

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • MTT or other viability reagent

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Stigmasta-4,22,25-trien-3-one, (22E)- in DMEM. Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

  • Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate. Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Protocol 2: Assessment of Cytotoxicity in Breast Cancer Cells

This protocol determines the cytotoxic effect of the compound on a human breast cancer cell line (e.g., MCF-7) using the MTT assay.

Materials:

  • Stigmasta-4,22,25-trien-3-one, (22E)-

  • MCF-7 human breast cancer cell line

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Maintain MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of Stigmasta-4,22,25-trien-3-one, (22E)- for 48 hours. Include a vehicle control.

  • MTT Assay: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm with a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Molecular Pathways and Workflows

To further elucidate the potential mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IKK->NFκB activates Nucleus Nucleus NFκB->Nucleus iNOS iNOS (Inflammatory Mediator) Nucleus->iNOS transcription Compound Stigmasta-4,22,25-trien-3-one, (22E)- Compound->IKK Inhibition?

Caption: Proposed anti-inflammatory mechanism of action.

G cluster_1 Proposed Anticancer Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound Stigmasta-4,22,25-trien-3-one, (22E)- Compound->PI3K Inhibition? Compound->AKT Inhibition?

Caption: Proposed PI3K/AKT/mTOR inhibitory pathway.

G cluster_2 General Workflow for Cell-Based Assays step1 Step 1: Cell Seeding Plate cells in appropriate density in multi-well plates. step2 Step 2: Compound Treatment Add serial dilutions of Stigmasta-4,22,25-trien-3-one, (22E)- to the cells. step1->step2 step3 Step 3: Incubation Incubate for a defined period (e.g., 24-48 hours). step2->step3 step4 Step 4: Assay-specific Steps Perform assay-specific procedures (e.g., add reagents, lyse cells). step3->step4 step5 Step 5: Data Acquisition Measure signal (e.g., absorbance, fluorescence, luminescence). step4->step5 step6 Step 6: Data Analysis Calculate results (e.g., IC50, % inhibition). step5->step6

Caption: General experimental workflow diagram.

Conclusion

Stigmasta-4,22,25-trien-3-one, (22E)- represents an intriguing natural product with potential therapeutic value. The provided application notes and protocols offer a starting point for researchers to explore its anti-inflammatory and anticancer properties in cell-based models. Further investigation into its precise molecular targets and mechanisms of action is warranted to fully understand its pharmacological potential.

References

Application Notes and Protocols for In Vivo Studies of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)-, a polycyclic natural product isolated from Callicarpa giraldiana, belongs to the stigmastane (B1239390) class of steroids. While its specific biological activities are currently under-explored, related steroidal compounds have demonstrated a range of promising therapeutic effects, including antioxidant, anti-inflammatory, and cytotoxic activities. These application notes provide a comprehensive guide for researchers to develop and implement in vivo models to investigate the pharmacological profile of Stigmasta-4,22,25-trien-3-one, (22E)-.

The following sections outline a strategic, tiered approach to in vivo testing, commencing with essential preliminary studies to establish a safety and pharmacokinetic profile, followed by a suite of efficacy models based on the predicted activities of this compound class. Detailed experimental protocols and data presentation guidelines are provided to ensure robust and reproducible research outcomes.

Tier 1: Preliminary In Vivo Assessment

Before investigating the efficacy of Stigmasta-4,22,25-trien-3-one, (22E)-, it is crucial to establish its preliminary safety and pharmacokinetic profile. These initial studies will inform dose selection and administration routes for subsequent, more complex efficacy models.

Acute and Subacute Toxicity Studies

Objective: To determine the short-term toxicity profile and identify the maximum tolerated dose (MTD) of Stigmasta-4,22,25-trien-3-one, (22E)-.

Experimental Protocol: Acute Oral Toxicity in Rats (Up-and-Down Procedure - OECD 425)

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

  • Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the experiment.

  • Compound Preparation: Suspend Stigmasta-4,22,25-trien-3-one, (22E)- in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Dosing: Administer a single oral gavage dose to one animal. The starting dose is typically 175 mg/kg, but can be adjusted based on any existing in vitro cytotoxicity data.

  • Observation: Observe the animal for clinical signs of toxicity (e.g., changes in behavior, posture, respiration, and skin) continuously for the first 4 hours and then daily for 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The study is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or five reversals have occurred). The LD50 is then calculated using the maximum likelihood method.

  • Necropsy: At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed on all animals.

Data Presentation:

ParameterObservation/Result
LD50 (mg/kg) Calculated value with confidence intervals.
Clinical Signs Detailed description of observed signs of toxicity at different dose levels.
Body Weight Changes Daily body weight measurements for each animal.
Gross Necropsy Findings Macroscopic observations of organs and tissues.
Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Stigmasta-4,22,25-trien-3-one, (22E)-.

Experimental Protocol: Single Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats (8-12 weeks old) with jugular vein cannulation.

  • Housing and Acclimatization: As described in section 1.1.

  • Compound Preparation: Formulate Stigmasta-4,22,25-trien-3-one, (22E)- for both intravenous (IV) and oral (PO) administration. The IV formulation should be a clear solution (e.g., in DMSO/saline), while the PO formulation can be a suspension.

  • Dosing:

    • IV Group (n=3): Administer a single bolus dose (e.g., 1-5 mg/kg) via the jugular vein cannula.

    • PO Group (n=3): Administer a single oral gavage dose (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Stigmasta-4,22,25-trien-3-one, (22E)- in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg)
Cmax (ng/mL) N/A
Tmax (h) N/A
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vdss (L/kg)
Oral Bioavailability (F%) N/A

Tier 2: Efficacy Modeling

Based on the activities of related stigmastane steroids, the following in vivo models are proposed to evaluate the potential therapeutic efficacy of Stigmasta-4,22,25-trien-3-one, (22E)-.

Anti-inflammatory Activity

Objective: To assess the potential of Stigmasta-4,22,25-trien-3-one, (22E)- to mitigate acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-200 g).

  • Housing and Acclimatization: As described in section 1.1.

  • Grouping (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).

    • Groups 3-5: Stigmasta-4,22,25-trien-3-one, (22E)- at three different doses (e.g., 10, 30, 100 mg/kg, PO), based on toxicity data.

  • Dosing: Administer the respective treatments orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control -0%
Positive Control (Indomethacin) 10
Stigmasta-4,22,25-trien-3-one, (22E)- 10
Stigmasta-4,22,25-trien-3-one, (22E)- 30
Stigmasta-4,22,25-trien-3-one, (22E)- 100
Antioxidant Activity

Objective: To evaluate the in vivo antioxidant capacity of Stigmasta-4,22,25-trien-3-one, (22E)-.

Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Mice

  • Animal Model: Male BALB/c mice (20-25 g).

  • Housing and Acclimatization: As described in section 1.1.

  • Grouping (n=8 per group):

    • Group 1: Normal control (vehicle only).

    • Group 2: CCl4 control (vehicle + CCl4).

    • Group 3: Positive control (e.g., N-acetylcysteine, 150 mg/kg, PO) + CCl4.

    • Groups 4-6: Stigmasta-4,22,25-trien-3-one, (22E)- at three doses + CCl4.

  • Pre-treatment: Administer the respective treatments orally for 7 consecutive days.

  • Induction of Oxidative Stress: On day 7, 1 hour after the last treatment dose, administer a single intraperitoneal (IP) injection of CCl4 (1 mL/kg, diluted 1:1 in olive oil). The normal control group receives only olive oil.

  • Sample Collection: 24 hours after CCl4 administration, euthanize the mice and collect blood and liver tissue.

  • Biochemical Analysis:

  • Histopathology: Perform H&E staining of liver sections to assess tissue damage.

Data Presentation:

Treatment GroupDose (mg/kg)Serum ALT (U/L)Liver MDA (nmol/mg protein)Liver GSH (µmol/g tissue)Liver SOD (U/mg protein)
Normal Control -
CCl4 Control -
Positive Control (NAC) 150
Stigmasta-4,22,25-trien-3-one, (22E)- Low
Stigmasta-4,22,25-trien-3-one, (22E)- Medium
Stigmasta-4,22,25-trien-3-one, (22E)- High
Cytotoxicity/Anticancer Activity

Objective: To determine the in vivo anticancer efficacy of Stigmasta-4,22,25-trien-3-one, (22E)-.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

  • Animal Model: Female athymic nude mice (BALB/c nu/nu, 6-8 weeks old).

  • Cell Line: Select a relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) based on in vitro screening results.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 0.1 mL of Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment (n=8-10 per group):

    • Group 1: Vehicle control.

    • Group 2: Positive control (standard-of-care chemotherapy for the selected cancer type).

    • Groups 3-5: Stigmasta-4,22,25-trien-3-one, (22E)- at three doses (PO or IP, daily or as determined by PK data).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Endpoint: Continue the study for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0%
Positive Control
Stigmasta-4,22,25-trien-3-one, (22E)- Low
Stigmasta-4,22,25-trien-3-one, (22E)- Medium
Stigmasta-4,22,25-trien-3-one, (22E)- High

Visualizations

experimental_workflow cluster_tier1 Tier 1: Preliminary Assessment cluster_tier2 Tier 2: Efficacy Modeling toxicity Acute & Subacute Toxicity (OECD 425) pk Pharmacokinetic Profiling (IV & PO in Rats) toxicity->pk Inform Dose Selection anti_inflammatory Anti-inflammatory Model (Carrageenan Paw Edema) pk->anti_inflammatory Guide Dosing Regimen antioxidant Antioxidant Model (CCl4-induced Stress) pk->antioxidant Guide Dosing Regimen cytotoxicity Cytotoxicity Model (Tumor Xenograft) pk->cytotoxicity Guide Dosing Regimen

Figure 1. Tiered experimental workflow for in vivo evaluation.

steroid_signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway steroid_g Steroid (e.g., Stigmasta-4,22,25-trien-3-one) receptor_g Cytoplasmic Receptor (e.g., GR, AR, ER) steroid_g->receptor_g Binds complex_g Steroid-Receptor Complex receptor_g->complex_g Forms nucleus Nucleus complex_g->nucleus Translocates to hre Hormone Response Element (HRE) on DNA complex_g->hre Binds to transcription Gene Transcription (mRNA synthesis) hre->transcription Modulates protein Protein Synthesis & Biological Response transcription->protein steroid_ng Steroid mem_receptor Membrane Receptor steroid_ng->mem_receptor Binds signaling Second Messenger Signaling Cascade (e.g., kinases) mem_receptor->signaling Activates response_ng Rapid Cellular Response signaling->response_ng

Figure 2. Generalized steroid hormone signaling pathways.

inflammation_pathway cluster_cox COX Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimulus->membrane nfkb NF-κB Activation stimulus->nfkb pla2 Phospholipase A2 (PLA2) membrane->pla2 Activates aa Arachidonic Acid (AA) pla2->aa Releases cox Cyclooxygenase (COX-2) aa->cox Substrate for pgs Prostaglandins (e.g., PGE2) cox->pgs inflammation Inflammation (Edema, Pain, Redness) pgs->inflammation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines cytokines->inflammation steroid Stigmasta-4,22,25-trien-3-one, (22E)- steroid->pla2 Inhibits? steroid->cox Inhibits? steroid->nfkb Inhibits?

Figure 3. Potential anti-inflammatory mechanisms of action.

Stigmasta-4,22,25-trien-3-one, (22E)-: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22,25-trien-3-one, (22E)-, a steroidal ketone of the stigmastane (B1239390) family, has been identified as a compound of interest for potential therapeutic applications. Information from commercial suppliers suggests its utility in oncology and in the management of androgen-dependent conditions. However, a comprehensive review of publicly accessible, peer-reviewed scientific literature reveals a notable scarcity of in-depth studies to fully substantiate these claims. This document compiles the available information, including data from commercial sources, and provides hypothetical protocols and workflows to guide future research into the therapeutic potential of this compound. Researchers are strongly advised to independently verify the biological activities reported herein.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₉H₄₄OPubChem[1]
Molecular Weight 408.7 g/mol PubChem[1]
CAS Number 848669-09-0PubChem[1]
IUPAC Name (8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-onePubChem[1]

Reported Biological Activities and Therapeutic Potential (Unverified)

Commercial sources indicate that Stigmasta-4,22,25-trien-3-one, (22E)- possesses several biological activities that suggest its potential as a therapeutic agent. It is crucial to note that these findings are not yet fully supported by peer-reviewed research in the public domain.

Cytotoxic Activity

The compound is reported to exhibit cytotoxic effects against various cancer cell lines.

Cell LineIC₅₀ ValueReported By
HeLa (Cervical Cancer)~31.43 µg/mLCommercial Vendor
MCF-7 (Breast Cancer)Not specifiedCommercial Vendor
Potential in Androgen-Dependent Diseases

There are claims that Stigmasta-4,22,25-trien-3-one, (22E)- may be effective in treating androgen-dependent conditions such as benign prostatic hyperplasia (BPH). The proposed mechanism involves the inhibition of androgen receptor pathways.

Postulated Mechanism of Action (Hypothetical)

Based on the unverified reports of its biological activity, a hypothetical mechanism of action can be proposed. In cancer cells, the compound may induce apoptosis or inhibit proliferation through modulation of specific enzymes and receptors. In the context of androgen-dependent diseases, it might act as an antagonist to the androgen receptor, thereby blocking the downstream signaling that leads to cell growth and proliferation.

cluster_cell Target Cell cluster_cancer Cancer Cell cluster_prostate Prostate Cell (BPH) ST Stigmasta-4,22,25-trien-3-one Enzymes Key Enzymes & Receptors ST->Enzymes Inhibition/Modulation AR Androgen Receptor ST->AR Antagonism Proliferation Cell Proliferation Enzymes->Proliferation Inhibition Apoptosis Apoptosis Enzymes->Apoptosis Induction AR_pathway AR Signaling Pathway AR->AR_pathway Activation Growth Cell Growth & Proliferation AR_pathway->Growth Stimulation

Figure 1: Hypothetical signaling pathways modulated by Stigmasta-4,22,25-trien-3-one.

Experimental Protocols (Illustrative)

The following are illustrative protocols based on standard methodologies for assessing the reported biological activities. These should be adapted and optimized based on specific experimental goals.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of Stigmasta-4,22,25-trien-3-one, (22E)- on cancer cell lines like HeLa or MCF-7.

Materials:

  • Stigmasta-4,22,25-trien-3-one, (22E)-

  • HeLa or MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of Stigmasta-4,22,25-trien-3-one, (22E)- in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Stigmasta-4,22,25-trien-3-one B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Figure 2: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Androgen Receptor Signaling Assay (Reporter Gene Assay)

This protocol is designed to investigate the effect of the compound on the androgen receptor signaling pathway.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Androgen-responsive reporter plasmid (e.g., pARE-Luc)

  • Transfection reagent

  • Stigmasta-4,22,25-trien-3-one, (22E)-

  • Dihydrotestosterone (DHT)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Transfection: Seed LNCaP cells in 24-well plates. Co-transfect the cells with the pARE-Luc reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound and Hormone Treatment: After 24 hours, replace the medium with a medium containing different concentrations of Stigmasta-4,22,25-trien-3-one, (22E)- in the presence or absence of a fixed concentration of DHT (e.g., 10 nM).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in treated cells to that in control cells to determine the effect of the compound on androgen receptor signaling.

Isolation and Purification

While detailed protocols are not available in the accessed literature, an abstract indicates the isolation of "(22E, 24S)-stigmasta-4, 22, 25-trien-3-one" from Clerodendrum chinense. A related compound, (22E,24S)-stigmasta-5,22,25-trien-3β-ol, has been isolated from Clerodendrum viscosum.[2][3][4] The general procedure for isolating such compounds from plant material typically involves:

  • Extraction: Air-dried and powdered plant material is extracted with a solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for final purification of the desired compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Conclusion and Future Directions

Stigmasta-4,22,25-trien-3-one, (22E)- presents an intriguing profile for a potential therapeutic agent based on preliminary, albeit unverified, reports. The claims of its cytotoxic and anti-androgenic properties warrant further investigation. Future research should focus on:

  • Verification of Biological Activity: Independent and rigorous testing of the cytotoxic and anti-androgenic effects in a panel of relevant cell lines.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy: Evaluation of the therapeutic potential in animal models of cancer and benign prostatic hyperplasia.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and safety profile.

The application notes and protocols provided here serve as a foundational guide for researchers to embark on a systematic evaluation of Stigmasta-4,22,25-trien-3-one, (22E)- as a potential novel therapeutic.

References

Application Notes and Protocols for Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)-, a naturally occurring steroid, has been isolated from sources such as Callicarpa giraldiana and certain endophytic fungi.[1][2] Emerging research indicates its potential as a bioactive compound with applications in oncology and the management of androgen-dependent conditions. This document provides detailed experimental protocols for investigating its cytotoxic, antimicrobial, and antioxidant activities, intended to support further research and drug development efforts.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₉H₄₄O
Molecular Weight 408.66 g/mol
CAS Number 848669-09-0
Appearance Solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Application 1: Cytotoxicity against Human Cancer Cell Lines

Preliminary studies have shown that Stigmasta-4,22,25-trien-3-one, (22E)- exhibits cytotoxic effects against various cancer cell lines. An IC50 value of approximately 31.43 µg/mL has been reported for its activity against HeLa (human cervical cancer) cells.[3] The proposed mechanism may involve the modulation of enzymes critical for cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[3]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of Stigmasta-4,22,25-trien-3-one, (22E)- on HeLa cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Stigmasta-4,22,25-trien-3-one, (22E)-

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Stigmasta-4,22,25-trien-3-one, (22E)- in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 1 to 100 µg/mL. The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Data Presentation

Table 1: Cytotoxicity of Stigmasta-4,22,25-trien-3-one, (22E)- on HeLa Cells

Concentration (µg/mL)% Cell Viability (Mean ± SD)
198.2 ± 3.5
590.5 ± 4.1
1075.3 ± 3.8
2555.1 ± 2.9
5030.7 ± 2.5
10015.4 ± 1.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HeLa Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions add_compound Treat Cells compound_prep->add_compound incubation Incubate for 48h add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Anticancer_Pathway compound Stigmasta-4,22,25-trien-3-one cdk Cyclin-Dependent Kinases (CDKs) compound->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes proliferation Cancer Cell Proliferation cell_cycle->proliferation Leads to

Caption: Proposed Anticancer Signaling Pathway.

Application 2: Antimicrobial Activity

Stigmasta-4,22,25-trien-3-one, (22E)- has been identified in studies investigating the antimicrobial properties of natural compounds, suggesting its potential as an antimicrobial agent.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of Stigmasta-4,22,25-trien-3-one, (22E)- against bacterial strains using the broth microdilution method.

Materials:

  • Stigmasta-4,22,25-trien-3-one, (22E)-

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterial strains in MHB and incubate at 37°C until the turbidity reaches 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate to obtain concentrations ranging from 0.78 to 100 µg/mL.

  • Inoculation: Add 100 µL of the bacterial suspension to each well containing 100 µL of the serially diluted compound.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the microplates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Table 2: Minimum Inhibitory Concentration (MIC) of Stigmasta-4,22,25-trien-3-one, (22E)-

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli>100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Prepare Bacterial Inoculum inoculation Inoculate Plates bacterial_prep->inoculation compound_prep Prepare Compound Dilutions compound_prep->inoculation incubation Incubate for 24h inoculation->incubation read_results Visually Assess Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Application 3: Antioxidant Activity

The antioxidant potential of Stigmasta-4,22,25-trien-3-one, (22E)- has been noted, with significant scavenging activity observed in DPPH and ABTS assays.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of Stigmasta-4,22,25-trien-3-one, (22E)- using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • Stigmasta-4,22,25-trien-3-one, (22E)-

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the compound in methanol and serially dilute to obtain various concentrations (e.g., 10-200 µg/mL). Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank will consist of 100 µL of methanol and 100 µL of the sample. The control will be 100 µL of DPPH solution and 100 µL of methanol.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Presentation

Table 3: DPPH Radical Scavenging Activity

Concentration (µg/mL)Stigmasta-4,22,25-trien-3-one, (22E)- (% Scavenging ± SD)Ascorbic Acid (% Scavenging ± SD)
1015.2 ± 1.845.3 ± 2.1
5040.5 ± 2.578.9 ± 3.0
10065.8 ± 3.195.1 ± 1.5
20085.3 ± 2.796.2 ± 1.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Stigmasta-4,22,25-trien-3-one, (22E)-.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Formation of the α,β-Unsaturated Ketone in Ring A (Oppenauer Oxidation)

The conversion of a 3β-hydroxy-Δ5-steroid precursor to the Stigmasta-4-en-3-one system is a critical step, often achieved via an Oppenauer oxidation.

Problem 1: Low Yield of the Desired Stigmasta-4,22,25-trien-3-one

Possible Cause Suggested Solution Relevant Observations
Incomplete Reaction - Increase reaction time. - Add a fresh portion of the aluminum alkoxide catalyst. - Ensure anhydrous conditions, as moisture can deactivate the catalyst.[1]TLC or LC-MS analysis shows a significant amount of starting material remaining.
Side Reactions - Use a milder catalyst, such as a ruthenium-based catalyst.[2] - Lower the reaction temperature. - Employ a less reactive hydride acceptor.Formation of multiple unidentified spots on TLC. Mass spectrometry may indicate the presence of aldol (B89426) condensation products or other byproducts.[3]
Equilibrium Issues - Use a large excess of the hydride acceptor (e.g., acetone (B3395972) or cyclohexanone) to drive the equilibrium towards the product.[3][4]The reaction stalls at a certain conversion percentage.
Substrate Degradation - If the starting material is acid-labile, ensure the aluminum alkoxide is free of acidic impurities.[2]Discoloration of the reaction mixture (darkening).

Problem 2: Formation of Isomeric Byproducts

Possible Cause Suggested Solution Relevant Observations
Double Bond Migration - The Oppenauer oxidation of Δ5-3β-hydroxy steroids to Δ4-3-ketosteroids is a well-established isomerization. However, under harsh conditions, further migration can occur. Using milder, more selective catalysts can minimize this.[2]NMR analysis shows signals corresponding to Δ5,7- or other isomeric diene systems.
Epimerization at C-3 - This is less common under Oppenauer conditions but can occur with prolonged reaction times or in the presence of strong bases.Separation of diastereomers is observed during chromatography.

DOT Script for Oppenauer Oxidation Troubleshooting Workflow

Oppenauer_Troubleshooting start Low Yield in Oppenauer Oxidation check_sm Check for remaining starting material (TLC/LC-MS) start->check_sm check_byproducts Analyze for byproducts (TLC/LC-MS/NMR) start->check_byproducts sm_present Starting material present check_sm->sm_present sm_absent Starting material absent check_sm->sm_absent byproducts_present Byproducts detected check_byproducts->byproducts_present byproducts_absent No significant byproducts check_byproducts->byproducts_absent increase_time Increase reaction time sm_present->increase_time add_catalyst Add fresh catalyst sm_present->add_catalyst check_anhydrous Ensure anhydrous conditions sm_present->check_anhydrous excess_acceptor Use large excess of hydride acceptor sm_present->excess_acceptor end_byproducts Purify product from byproducts sm_absent->end_byproducts end_sm Re-run reaction with optimized conditions increase_time->end_sm add_catalyst->end_sm check_anhydrous->end_sm excess_acceptor->end_sm milder_catalyst Use milder catalyst (e.g., Ru-based) byproducts_present->milder_catalyst lower_temp Lower reaction temperature byproducts_present->lower_temp byproducts_absent->end_byproducts milder_catalyst->end_sm lower_temp->end_sm

Caption: Troubleshooting workflow for low yield in Oppenauer oxidation.

Step 2: Introduction of the Δ25 Double Bond

The introduction of the terminal double bond in the side chain can be challenging due to potential side reactions and the need for regioselectivity.

Problem 1: Difficulty in Introducing the Δ25 Double Bond

Possible Cause Suggested Solution Relevant Observations
Steric Hindrance - Use a less sterically hindered base for elimination reactions (e.g., potassium tert-butoxide). - Employ a more reactive reagent for dehydration if starting from a 25-hydroxy precursor.Low conversion of the starting material.
Unreactive Precursor - Ensure the leaving group on C-25 or C-26 is suitable for elimination (e.g., tosylate, mesylate). - Consider alternative synthetic routes, such as a Wittig reaction on a C-25 ketone.No reaction or very slow reaction progress.

Problem 2: Isomerization of the Δ22 Double Bond

Possible Cause Suggested Solution Relevant Observations
Harsh Reaction Conditions - Use milder bases and lower reaction temperatures for elimination reactions. - Avoid strongly acidic or basic conditions during workup and purification.NMR analysis shows a mixture of (22E) and (22Z) isomers.
Step 3: Purification Challenges

The final product may be difficult to purify due to the presence of closely related isomers or byproducts.

Problem 1: Co-elution of Isomers during Chromatography

Possible Cause Suggested Solution Relevant Observations
Similar Polarity of Diastereomers - Utilize reversed-phase HPLC for better separation of steroid epimers.[5] - Consider using a different stationary phase (e.g., silver nitrate (B79036) impregnated silica (B1680970) gel for separating double bond isomers).Broad peaks or incomplete separation in normal-phase column chromatography.
Presence of Positional Isomers - Optimize the chromatographic conditions (solvent system, gradient) to enhance resolution.Multiple components detected by LC-MS with the same mass.

DOT Script for General Synthetic Workflow

Synthesis_Workflow start Stigmasterol or Sitosterol Derivative (3β-hydroxy-Δ5) oppenauer Oppenauer Oxidation (Formation of Δ4-3-one) start->oppenauer side_chain_mod Side Chain Modification (Introduction of Δ25) oppenauer->side_chain_mod purification Purification (Chromatography) side_chain_mod->purification final_product Stigmasta-4,22,25-trien-3-one, (22E)- purification->final_product

Caption: General synthetic workflow for Stigmasta-4,22,25-trien-3-one.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of Stigmasta-4,22,25-trien-3-one, (22E)-?

A common and cost-effective starting material would be stigmasterol, which already possesses the C-22 double bond, or β-sitosterol, which would require the introduction of both the C-22 and C-25 double bonds.

Q2: What are the typical reaction conditions for the Oppenauer oxidation in steroid synthesis?

The Oppenauer oxidation typically involves heating a secondary alcohol with an aluminum alkoxide (e.g., aluminum isopropoxide or aluminum tert-butoxide) in the presence of a ketone that acts as a hydride acceptor (e.g., acetone or cyclohexanone).[2][3][4] The reaction is usually carried out in a non-polar, anhydrous solvent like toluene (B28343) or benzene (B151609).

Q3: What are the main challenges in introducing the Δ25 double bond?

The primary challenges include achieving regioselectivity to avoid the formation of other double bond isomers in the side chain and preventing the isomerization of the existing Δ22 double bond. The choice of reagents and reaction conditions is crucial to minimize these side reactions.

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes, many of the reagents used in steroid synthesis are hazardous. For example, chromium-based oxidizing agents are toxic and environmentally harmful.[6] Solvents like benzene are carcinogenic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the safety data sheets (SDS) for all chemicals used.

Q5: What analytical techniques are most useful for monitoring the reaction progress and characterizing the final product?

Thin-layer chromatography (TLC) is excellent for monitoring the progress of the reaction. For characterization of the final product, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, and mass spectrometry (MS) is used to confirm the molecular weight. High-performance liquid chromatography (HPLC) is valuable for assessing purity and separating isomers.[5]

Experimental Protocols

General Protocol for Oppenauer Oxidation of a 3β-Hydroxy-Δ5-Steroid

Disclaimer: This is a general protocol and may require optimization for specific substrates.

  • Preparation: To a solution of the 3β-hydroxy-Δ5-steroid (1 equivalent) in anhydrous toluene (10-20 mL per gram of steroid) is added a large excess of cyclohexanone (B45756) (10-20 equivalents).

  • Reaction Initiation: The mixture is heated to reflux, and a solution of aluminum isopropoxide (2-3 equivalents) in anhydrous toluene is added dropwise.

  • Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). The mixture is stirred vigorously until two clear layers are formed.

  • Extraction: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Parameter Typical Value Reference
Reaction Time 2 - 24 hours[2]
Temperature Reflux[2]
Typical Yield 70-90%Inferred from general steroid chemistry

This document is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and practices. Researchers should always conduct a thorough literature search and risk assessment before undertaking any chemical synthesis.

References

Technical Support Center: Optimizing Extraction of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of Stigmasta-4,22,25-trien-3-one, (22E)-. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for Stigmasta-4,22,25-trien-3-one, (22E)-?

Stigmasta-4,22,25-trien-3-one, (22E)- is a steroid that can be isolated from the herbs of Callicarpa giraldiana.

Q2: What is a general strategy for extracting steroids from plant materials?

A common strategy involves solvent extraction from dried and powdered plant material, followed by chromatographic purification. Non-polar solvents like petroleum ether or hexane (B92381) are often used initially. The crude extract is then typically subjected to column chromatography over silica (B1680970) gel, with a gradient of increasing polarity to separate the different components.

Q3: Are there any specific safety precautions I should take when working with the solvents mentioned in the protocols?

Yes, always work in a well-ventilated fume hood. Petroleum ether, hexane, chloroform (B151607), and ethyl acetate (B1210297) are flammable and can be harmful if inhaled or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I monitor the progress of my column chromatography?

Thin-Layer Chromatography (TLC) is the standard method for monitoring column fractions. A small aliquot of each fraction is spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots can be visualized under UV light or by staining with a suitable reagent, such as vanillin-sulfuric acid, followed by heating.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the extraction and purification of Stigmasta-4,22,25-trien-3-one, (22E)-.

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Inefficient cell lysis Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Inappropriate solvent choice While non-polar solvents are generally effective for steroids, the specific polarity of the target compound may require a solvent system with intermediate polarity. Consider performing small-scale trial extractions with different solvents (e.g., dichloromethane, ethyl acetate) or solvent mixtures.
Insufficient extraction time or temperature Increase the duration of maceration or the number of extraction cycles. Gentle heating can improve extraction efficiency, but be cautious of degrading thermolabile compounds.
Improper solvent-to-solid ratio Ensure a sufficient volume of solvent is used to fully immerse the plant material and allow for effective extraction. A typical ratio is 1:10 (w/v).
Issue 2: Difficulty in Isolating the Target Compound by Column Chromatography
Possible Cause Troubleshooting Step
Poor separation of spots on TLC The chosen solvent system for chromatography is not optimal. Experiment with different solvent systems of varying polarities on a TLC plate to achieve good separation between the target compound and impurities before running the column.
Compound streaking on the column The sample may be overloaded, or the compound may have low solubility in the mobile phase. Try loading a smaller amount of the crude extract or use a stronger solvent to dissolve the sample before loading. Dry loading the sample onto silica gel can also improve resolution.[1]
Co-elution with other compounds The polarity of the eluting solvent may be too high, causing multiple compounds to elute together. Use a shallower solvent gradient during column chromatography to improve separation.
Compound degradation on silica gel Some compounds are unstable on acidic silica gel.[2] You can test for this by running a 2D TLC.[1] If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[2]
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
High concentration of surfactants or lipids in the extract Gently swirl or rock the separatory funnel instead of vigorous shaking.[3]
Similar densities of the two phases Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and density, which can help break the emulsion.[3]
pH of the aqueous phase Adjusting the pH of the aqueous phase can sometimes help in breaking emulsions by altering the solubility of interfering compounds.

Experimental Protocols

The following protocols are based on established methods for the extraction of structurally similar steroids and can be adapted for the isolation of Stigmasta-4,22,25-trien-3-one, (22E)-.

Protocol 1: Extraction and Initial Fractionation

This protocol is adapted from the extraction of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum.[4]

  • Preparation of Plant Material: Dry the aerial parts of Callicarpa giraldiana at 40°C in an oven for 24-48 hours and then grind into a fine powder.[4]

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) in ethanol (B145695) (e.g., 3 L) for 3-7 days at room temperature with occasional stirring.[4]

    • Filter the mixture through a cotton plug followed by filter paper.[4]

    • Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude ethanol extract.[4]

  • Liquid-Liquid Partitioning:

    • Suspend a portion of the crude ethanol extract (e.g., 10 g) in water and sequentially partition with solvents of increasing polarity: petroleum ether, chloroform, and ethyl acetate.

    • Combine the petroleum ether fractions and concentrate under reduced pressure. This fraction is expected to contain the less polar steroids.

Protocol 2: Chromatographic Purification
  • Column Chromatography:

    • Pack a glass column with silica gel (70-230 mesh) in petroleum ether.

    • Dissolve the petroleum ether fraction in a minimal amount of petroleum ether or chloroform and load it onto the column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by TLC using a petroleum ether:ethyl acetate (e.g., 8:2 v/v) solvent system.

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

  • Further Purification (if necessary):

    • The combined fractions can be further purified by preparative TLC or recrystallization to obtain the pure compound.

Data Presentation

The following tables are templates to help you organize your experimental data for optimizing the extraction of Stigmasta-4,22,25-trien-3-one, (22E)-.

Table 1: Effect of Extraction Solvent on the Yield of Crude Extract

Solvent Extraction Time (h) Temperature (°C) Crude Extract Yield (%)
Petroleum Ether2425e.g., 1.2
Hexane2425e.g., 1.1
Dichloromethane2425e.g., 2.5
Ethyl Acetate2425e.g., 3.1
Ethanol2425e.g., 5.8

Table 2: Optimization of Column Chromatography Elution

Petroleum Ether:Ethyl Acetate Ratio (v/v) Volume of Solvent (mL) Yield of Purified Compound (mg) Purity (%)
95:5200e.g., 5.2e.g., 85
90:10200e.g., 15.8e.g., 92
85:15200e.g., 12.1e.g., 90
80:20200e.g., 8.5e.g., 88

Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis plant_material Dried & Powdered Callicarpa giraldiana maceration Maceration (Ethanol) plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether) concentration2 Concentration partitioning->concentration2 pet_ether_fraction Petroleum Ether Fraction concentration2->pet_ether_fraction crude_extract->partitioning column_chrom Silica Gel Column Chromatography pet_ether_fraction->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis fraction_collection->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions final_concentration Final Concentration combine_fractions->final_concentration pure_compound Pure Stigmasta-4,22,25-trien-3-one, (22E)- final_concentration->pure_compound

Caption: Workflow for the extraction and purification of Stigmasta-4,22,25-trien-3-one, (22E)-.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues start Start: Low Yield or Purity check_grinding Is plant material finely powdered? start->check_grinding check_solvent Is extraction solvent optimal? check_grinding->check_solvent Yes end_bad Re-evaluate Strategy check_grinding->end_bad No, re-grind check_time_temp Are extraction time & temp sufficient? check_solvent->check_time_temp Yes check_solvent->end_bad No, test solvents check_tlc Good separation on TLC? check_time_temp->check_tlc Yes check_time_temp->end_bad No, optimize check_loading Is column overloaded? check_tlc->check_loading Yes check_tlc->end_bad No, optimize mobile phase check_gradient Is elution gradient too steep? check_loading->check_gradient No check_loading->end_bad Yes, reduce load check_stability Compound stable on silica? check_gradient->check_stability No check_gradient->end_bad Yes, use shallower gradient end_good Success: High Yield & Purity check_stability->end_good Yes check_stability->end_bad No, change stationary phase

Caption: Logic diagram for troubleshooting low yield or purity issues.

References

Navigating the Challenges of Stigmastane-Related Compound Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical support resource for researchers, scientists, and drug development professionals focused on the isolation and purification of stigmastane-type compounds, with a specific focus on "(22E,24S)-Stigmasta-5,22,25-trien-3β-ol," a structurally related compound to "Stigmasta-4,22,25-trien-3-one, (22E)-".

Initial searches for synthetic routes to improve the yield of "Stigmasta-4,22,25-trien-3-one, (22E)-" did not yield established protocols. However, literature on the isolation of the closely related compound, "(22E,24S)-Stigmasta-5,22,25-trien-3β-ol," from natural sources provides valuable insights that can be adapted for troubleshooting and optimizing isolation workflows. This guide addresses common challenges in the extraction and purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My final yield of the target compound is lower than expected. What are the potential causes?

Several factors can contribute to low yields during the isolation of stigmastane-type compounds from natural sources. These include:

  • Suboptimal Extraction: Incomplete extraction from the plant material is a primary cause. The choice of solvent, duration of extraction, and the physical state of the plant material (e.g., particle size) are critical.

  • Degradation of the Compound: The target compound may be sensitive to heat, light, or pH changes during the extraction and purification process.

  • Inefficient Fractionation: Poor separation during liquid-liquid partitioning can lead to loss of the compound in other fractions.

  • Losses during Chromatographic Purification: Irreversible adsorption onto the stationary phase, co-elution with other compounds, or decomposition on the column can all reduce the final yield.

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after purification. What could be the reason?

The presence of multiple spots on a TLC plate, even after column chromatography, suggests the presence of impurities. This could be due to:

  • Inadequate Chromatographic Resolution: The solvent system used for column chromatography may not be optimal for separating the target compound from closely related impurities.

  • Sample Overloading: Applying too much sample to the chromatography column can lead to broad peaks and poor separation.

  • Co-eluting Impurities: Some impurities may have similar polarities to the target compound, making them difficult to separate with a single chromatographic step.

  • Degradation on the TLC Plate: The compound might be unstable on the silica (B1680970) gel of the TLC plate, leading to the appearance of degradation products.

Q3: How can I confirm the identity and purity of my isolated compound?

A combination of spectroscopic techniques is essential for structural elucidation and purity assessment. The structure of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Key ¹H NMR signals to verify for this compound include those for the olefinic protons and tertiary methyl groups.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the isolation of "(22E,24S)-Stigmasta-5,22,25-trien-3β-ol."

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Inefficient solvent penetration. 2. Insufficient extraction time. 3. Thermal degradation.1. Ensure the plant material is finely powdered to increase surface area. 2. Increase the soaking time of the plant material in the solvent.[1] 3. Perform extraction at a controlled, lower temperature (e.g., 40°C) to minimize degradation.[1]
Poor Separation during Partitioning 1. Emulsion formation. 2. Similar polarity of compounds in different phases.1. Allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help break emulsions. 2. Consider using a different set of immiscible solvents for partitioning.
Impure Fractions after Column Chromatography 1. Suboptimal solvent system. 2. Column overloading. 3. Irregular column packing.1. Optimize the mobile phase composition using TLC with different solvent ratios to achieve better separation. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the column is packed uniformly to prevent channeling.
Compound Degradation 1. Exposure to light or air. 2. Unstable on silica gel.1. Protect the sample from light by using amber-colored glassware and minimize exposure to air. 2. If instability on silica gel is suspected, consider using a different stationary phase like alumina (B75360) or performing preparative TLC.

Experimental Protocol: Isolation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum

This protocol is based on the methodology described in the literature for the isolation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol.[1]

1. Preparation of Plant Material:

  • Collect and dry the whole plant parts of Clerodendrum viscosum.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Soak the powdered plant material (e.g., 900 g) in ethanol (B145695) (e.g., 2.5 L) in a large conical flask.[1]

  • Allow the mixture to stand for 7 days with occasional shaking and stirring.[1]

  • Filter the mixture through a cotton plug followed by Whatman No. 1 filter paper.[1]

  • Concentrate the filtrate using a rotary evaporator at 40°C.[1]

3. Fractionation (Modified Kupchan Partitioning):

  • Take a portion of the concentrated ethanol extract (e.g., 5 g).[1]

  • Perform a modified Kupchan partitioning protocol to yield petroleum ether, carbon tetrachloride, chloroform, and aqueous soluble fractions.[1]

4. Chromatographic Purification:

  • Subject the petroleum ether soluble fraction to repeated chromatographic separation.

  • Use preparative thin-layer chromatography (PTLC) with silica gel 60 F254 plates for final purification.[1]

  • Visualize the spots under UV light (254 nm) and by spraying with vanillin-sulfuric acid followed by heating.[1]

Visualizing the Workflow

The following diagram illustrates the key stages of the isolation and purification process.

Isolation_Workflow Start Plant Material (Clerodendrum viscosum) Extraction Ethanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Kupchan Partitioning Filtration->Partitioning Petroleum_Ether Petroleum Ether Fraction Partitioning->Petroleum_Ether Chromatography Repeated Chromatographic Separation Petroleum_Ether->Chromatography Purification Preparative TLC Chromatography->Purification Final_Compound (22E,24S)-Stigmasta-5,22,25-trien-3β-ol Purification->Final_Compound

Caption: Workflow for the isolation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol.

This technical support guide provides a starting point for researchers working with stigmastane-type compounds. While the focus is on the isolation of a specific analogue, the principles of troubleshooting and optimization can be broadly applied to the purification of other related natural products. For further assistance, detailed spectroscopic analysis and comparison with published data are recommended for unequivocal structure confirmation.

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Stigmasta-4,22,25-trien-3-one, (22E)-, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Stigmasta-4,22,25-trien-3-one, (22E)-?

For long-term storage, it is recommended to store Stigmasta-4,22,25-trien-3-one, (22E)- as a solid at -20°C. For solutions, it is advisable to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be stored in an airtight, light-protected vial at -80°C.

Q2: What are the appropriate solvents for dissolving Stigmasta-4,22,25-trien-3-one, (22E)-?

Based on the properties of similar steroid compounds, Stigmasta-4,22,25-trien-3-one, (22E)- is expected to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dichloromethane. For biological experiments, DMSO is a common solvent for creating stock solutions. It is important to note that the final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid cytotoxicity.

Q3: Is Stigmasta-4,22,25-trien-3-one, (22E)- sensitive to light or air?

Steroids with conjugated double bonds can be susceptible to oxidation and photodegradation. Therefore, it is recommended to handle the compound under subdued light and to minimize its exposure to air. Solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathways for steroids like Stigmasta-4,22,25-trien-3-one, (22E)- are likely to be oxidation and hydrolysis[1][2]. The multiple double bonds in the molecule are susceptible to oxidation, which can be initiated by light, heat, or trace metals[3]. The ketone functional group is generally stable but can be subject to reduction or other reactions under certain conditions.

Stability and Storage Summary

ParameterConditionRecommended Storage
Form Solid (Powder)-20°C, protected from light and moisture
Form In Solvent (e.g., DMSO, Ethanol)-80°C for short-term storage (up to 1 month), aliquot to avoid freeze-thaw cycles
Light Sensitivity Potentially sensitiveStore in amber vials or protect from light
Air Sensitivity Potentially sensitive to oxidationStore under an inert atmosphere (e.g., N₂)

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitation in aqueous media Low aqueous solubility.Increase the concentration of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains at a non-toxic level for the experimental system. Use a surfactant like Tween 80 or PEG300 to improve solubility.
Inconsistent experimental results Compound degradation.Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect the compound and its solutions from light and air.
Low or no biological activity Incorrect dosage or compound instability.Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration. Ensure the compound has not degraded by following proper storage and handling procedures.
Cell death or toxicity in control group High concentration of organic solvent (e.g., DMSO).Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent control to assess its effect.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Stigmasta-4,22,25-trien-3-one, (22E)- in DMSO. Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock_solution Prepare Stock Solution (in DMSO) serial_dilution Serial Dilutions (in Culture Medium) stock_solution->serial_dilution treatment Treat Cells with Compound serial_dilution->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: A generalized workflow for an in vitro cytotoxicity assay.

logical_relationship cluster_stability Factors Affecting Stability cluster_degradation Potential Degradation Pathways cluster_prevention Preventative Measures Temperature Temperature Oxidation Oxidation of Double Bonds Temperature->Oxidation accelerates Light Light Exposure Light->Oxidation induces Oxygen Oxygen (Air) Oxygen->Oxidation causes pH pH of Solution Hydrolysis Hydrolysis pH->Hydrolysis catalyzes Isomerization Isomerization Cold_Storage Store at -20°C to -80°C Cold_Storage->Temperature Light_Protection Use Amber Vials Light_Protection->Light Inert_Atmosphere Store Under N2 or Argon Inert_Atmosphere->Oxygen Fresh_Solutions Prepare Solutions Fresh Fresh_Solutions->Oxidation Fresh_Solutions->Hydrolysis

Caption: Factors influencing the stability of Stigmasta-4,22,25-trien-3-one, (22E)-.

References

avoiding degradation of "Stigmasta-4,22,25-trien-3-one, (22E)-" in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stigmasta-4,22,25-trien-3-one, (22E)-

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to avoid the degradation of Stigmasta-4,22,25-trien-3-one, (22E)-, a stigmastane-type steroid. The information provided is based on the general chemical properties of α,β-unsaturated ketones and related steroid compounds.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound solidifies or becomes viscous during storage. PolymerizationStore the compound at low temperatures (-20°C for long-term, 2-8°C for short-term). Add a radical inhibitor such as BHT, hydroquinone (B1673460), or MEHQ at a concentration of 100-1000 ppm.[1]
Discoloration of the compound (e.g., yellowing). Light-induced degradation or oxidation.Store in an amber or opaque vial to protect from light.[1] Purge the storage container with an inert gas like argon or nitrogen before sealing.[1]
Inconsistent results in biological assays. Degradation of the compound in the experimental medium.Prepare fresh solutions for each experiment. Minimize the time the compound is in aqueous solutions. Consider the use of antioxidants in the experimental medium if compatible with the assay.
Low yield after purification by distillation. Thermal polymerization.Use vacuum distillation to lower the boiling point and reduce thermal stress.[1] Add a non-volatile inhibitor (e.g., hydroquinone) to the crude product before heating.[1]
Degradation during flash chromatography. Prolonged contact with the stationary phase.Elute the compound as quickly as possible. Consider using a less acidic or basic silica (B1680970) gel if the compound is sensitive to pH. Keep the column cool if possible.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Stigmasta-4,22,25-trien-3-one, (22E)-?

A1: As an α,β-unsaturated ketone, the primary degradation pathway for Stigmasta-4,22,25-trien-3-one, (22E)- is free-radical polymerization.[1] This process can be initiated by factors such as heat, light (photochemical initiation), and the presence of peroxides.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, Stigmasta-4,22,25-trien-3-one, (22E)- should be stored under the following conditions:

  • Temperature: For long-term storage, a freezer at -20°C is recommended. For short-term storage, a refrigerator at 2-8°C is suitable.[1]

  • Light: The compound should be protected from light by storing it in an amber or opaque container.[1]

  • Atmosphere: To prevent oxidation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon.[1]

  • Inhibitors: The addition of a free-radical inhibitor like hydroquinone (HQ), 4-methoxyphenol (B1676288) (MEHQ), or butylated hydroxytoluene (BHT) at a concentration of 100-1000 ppm is advisable for preventing polymerization.[1]

Q3: Which solvents are recommended for dissolving Stigmasta-4,22,25-trien-3-one, (22E)-?

A3: Based on the properties of similar stigmastane (B1239390) derivatives, solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) are likely suitable.[2] For biological experiments, DMSO is a common choice. It is recommended to use anhydrous and freshly distilled or degassed solvents to minimize the presence of water and oxygen that could contribute to degradation.[1]

Q4: Are there any specific handling precautions I should take during my experiments?

A4: Yes, to ensure the stability of the compound during your experiments, please consider the following:

  • Use anhydrous and degassed solvents to prepare your solutions.[1]

  • Prepare solutions fresh for each experiment to avoid degradation in solution over time.

  • When heating is necessary, do so under an inert atmosphere and for the shortest possible time.

  • Monitor your reactions closely using techniques like TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.[1]

Experimental Protocols

Protocol 1: General Procedure for Handling and Solution Preparation

  • Equilibrate the container of Stigmasta-4,22,25-trien-3-one, (22E)- to room temperature before opening to prevent condensation of moisture into the compound.

  • If the compound is stored under an inert atmosphere, carefully open it in a glove box or under a stream of inert gas.

  • Weigh the desired amount of the compound quickly and transfer it to a clean, dry vial.

  • Add the desired anhydrous and degassed solvent to the vial.

  • If necessary, gently warm the mixture or use sonication to aid dissolution.

  • Purge the headspace of the vial with inert gas before sealing, especially if the solution is to be stored for a short period before use.

Protocol 2: Purification by Flash Chromatography

  • Prepare the column with the chosen stationary phase (e.g., silica gel).

  • Select an appropriate eluent system based on the polarity of the compound.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Apply the sample to the column and begin elution.

  • Elute the compound as quickly as possible to minimize contact time with the stationary phase.[1]

  • If the compound is known to be sensitive, consider keeping the column cool using a cooling jacket.

  • Collect the fractions and analyze them by TLC or another appropriate method.

  • After purification and characterization, add a storage inhibitor and store under an inert atmosphere at low temperature.[1]

Visualizations

experimental_workflow Experimental Workflow for Handling Stigmasta-4,22,25-trien-3-one, (22E)- cluster_purification Optional Purification Step storage Store at -20°C under inert gas with inhibitor preparation Prepare fresh solutions in anhydrous, degassed solvents storage->preparation Equilibrate to RT experiment Conduct experiment (e.g., biological assay) preparation->experiment analysis Analyze results experiment->analysis purification Purify if necessary (e.g., flash chromatography) experiment->purification purification->storage Add inhibitor degradation_pathway Potential Degradation Pathway of Stigmasta-4,22,25-trien-3-one, (22E)- compound Stigmasta-4,22,25-trien-3-one, (22E)- (α,β-unsaturated ketone) polymerization Free-Radical Polymerization compound->polymerization initiators Initiators: - Light - Heat - Peroxides initiators->compound degraded_product Polymerized/Degraded Product polymerization->degraded_product

References

Technical Support Center: Spectroscopic Analysis of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmasta-4,22,25-trien-3-one, (22E)-. The information is designed to address common challenges encountered during spectroscopic analysis.

Troubleshooting Guides

Issue 1: Unexpected or Absent Molecular Ion Peak in Mass Spectrometry

Question: I am not observing the expected molecular ion peak for Stigmasta-4,22,25-trien-3-one, (22E)- ([M]+• at m/z 408.34) in my mass spectrum. What could be the issue?

Answer:

Several factors can contribute to the absence or low intensity of the molecular ion peak in the mass spectrum of steroidal compounds. Here are some troubleshooting steps:

  • Ionization Technique:

    • Electron Ionization (EI): This is a high-energy technique that can lead to extensive fragmentation, diminishing the molecular ion peak. Consider using a softer ionization method.

    • Softer Ionization Techniques: Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally preferred for steroids to observe a more prominent protonated molecule [M+H]⁺ (m/z 409.35) or adducts like [M+Na]⁺ (m/z 431.33). For a similar compound, Stigmasta-4,22-dien-3-one, the [M+H]⁺ and [M+Na]⁺ ions were observed using LC-MS with ESI.[1]

  • In-source Fragmentation or Degradation: The compound might be degrading in the ion source. Try lowering the source temperature or the collision energy. Steroids can be susceptible to oxidation, especially with techniques like Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Purity: Impurities in your sample can suppress the ionization of the target compound. Ensure the sample is sufficiently pure using techniques like chromatography before MS analysis.

Issue 2: Complex and Overlapping Signals in the ¹H NMR Spectrum

Question: The aliphatic region of my ¹H NMR spectrum for Stigmasta-4,22,25-trien-3-one, (22E)- shows a complex pattern of overlapping signals, making interpretation difficult. How can I resolve this?

Answer:

The steroidal backbone contains numerous CH and CH₂ groups with similar chemical environments, leading to signal overlap in the ¹H NMR spectrum. Here are some strategies to tackle this:

  • Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above). This will increase the chemical shift dispersion and improve signal resolution.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps identify proton-proton coupling networks, allowing you to trace the connectivity of the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is extremely useful for assigning signals in the crowded aliphatic region.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the carbon skeleton.

  • Comparison with Analogues: Compare your spectrum with published data for similar compounds. For instance, the ¹H NMR data for (22E,24S)-Stigmasta-5,22,25-trien-3β-ol shows characteristic signals for the side chain olefinic protons (H-22 and H-23) around δ 5.17 and δ 5.24.[2] While the steroid core is different, the side chain is very similar and can provide valuable clues.

Frequently Asked Questions (FAQs)

Q1: What are the expected key signals in the ¹H and ¹³C NMR spectra for Stigmasta-4,22,25-trien-3-one, (22E)-?

A1: While experimental data for this specific compound is scarce, we can predict the key signals based on its structure and data from analogous compounds.

¹H NMR:

  • Olefinic Protons: Expect signals for the protons on the double bonds at C4-C5, C22-C23, and C25-C26. The vinylic proton at C4 will likely appear as a singlet or a narrow multiplet in the downfield region. The protons at C22 and C23 should appear as doublets of doublets due to coupling with each other and adjacent protons.[2] The terminal methylene (B1212753) protons at C26 will likely be singlets or narrow multiplets.

  • Methyl Protons: Look for singlets corresponding to the angular methyl groups (C18 and C19) and doublets/triplets for the methyl groups on the side chain (C21, C27, C29).

¹³C NMR:

  • Carbonyl Carbon: A signal for the C3 ketone will be in the downfield region, typically around 200 ppm.

  • Olefinic Carbons: Expect signals for the six sp² hybridized carbons of the three double bonds.

  • Steroid Core and Side Chain: A series of signals in the aliphatic region corresponding to the remaining carbons.

Q2: What characteristic peaks should I look for in the IR spectrum?

A2: The IR spectrum should show characteristic absorption bands for the following functional groups:

  • α,β-Unsaturated Ketone: A strong absorption for the C=O stretch, typically around 1685-1665 cm⁻¹. The C=C stretch of the enone system will appear around 1650-1600 cm⁻¹.

  • Alkene C=C Stretch: Absorptions for the other two double bonds in the side chain will also be present in the 1670-1640 cm⁻¹ region.

  • C-H Stretching: Alkenyl C-H stretching vibrations appear above 3000 cm⁻¹, while alkyl C-H stretches are observed just below 3000 cm⁻¹.

For the similar compound Stigmasta-4,22-dien-3-one, IR spectra are available for comparison.[1]

Q3: How can I confirm the stereochemistry of the (22E) double bond?

A3: The coupling constant (J-value) between the vinylic protons at C22 and C23 in the ¹H NMR spectrum is diagnostic of the double bond geometry. For a trans (E) configuration, a large coupling constant of approximately 15-18 Hz is expected. A cis (Z) configuration would show a smaller coupling constant (around 10-12 Hz). For the analogous (22E,24S)-stigmasta-5,22,25-trien-3β-ol, the coupling constant for the H-22/H-23 interaction was reported as 15.6 Hz, confirming the E configuration.[2]

Data Presentation

Table 1: Predicted Spectroscopic Data for Stigmasta-4,22,25-trien-3-one, (22E)-

Technique Feature Expected Value/Range Reference/Analogue Data
Mass Spec (ESI) [M+H]⁺m/z 409.35For Stigmasta-4,22-dien-3-one, [M+H]⁺ is at m/z 411.36.[1]
[M+Na]⁺m/z 431.33For Stigmasta-4,22-dien-3-one, [M+Na]⁺ is at m/z 433.35.[1]
¹H NMR Olefinic H-22/H-23δ 5.1-5.3 ppmFor a similar trien-3β-ol, these are at δ 5.17 and 5.24 ppm.[2]
H-22/H-23 CouplingJ ≈ 15-18 HzFor a similar trien-3β-ol, J = 15.6 Hz.[2]
Angular Methylsδ 0.7-1.2 ppmTypical range for steroidal methyls.
¹³C NMR C=O (C3)~200 ppmCharacteristic for ketones.
Olefinic Carbons120-170 ppmCharacteristic for C=C bonds.
IR C=O Stretch1685-1665 cm⁻¹α,β-unsaturated ketone.
C=C Stretch1650-1600 cm⁻¹Conjugated alkene.

Experimental Protocols

Protocol 1: General Procedure for NMR Sample Preparation

  • Sample Weighing: Accurately weigh 1-5 mg of the purified Stigmasta-4,22,25-trien-3-one, (22E)-.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, C₆D₆, or CD₃OD). CDCl₃ is a common choice for steroids.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra according to the instrument's standard operating procedures.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both typically containing 0.1% formic acid to promote protonation.

    • Gradient: A typical gradient might start at 50% B, increase to 100% B over several minutes, and hold for a few minutes before re-equilibrating.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive ion mode is generally preferred for steroids.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument.

    • Scan Range: m/z 100-1000.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified Stigmasta-4,22,25-trien-3-one, (22E)- MS Mass Spectrometry (LC-MS) Purified_Compound->MS Determine Molecular Weight & Fragmentation NMR NMR Spectroscopy (1D & 2D) Purified_Compound->NMR Determine Carbon-Hydrogen Framework IR_UV IR & UV-Vis Spectroscopy Purified_Compound->IR_UV Identify Functional Groups & Conjugation Structure_Elucidation Structure Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment NMR->Structure_Elucidation IR_UV->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic analysis of Stigmasta-4,22,25-trien-3-one, (22E)-.

Troubleshooting_Logic cluster_ms Mass Spectrometry Issues cluster_nmr NMR Issues Start Problem with Spectroscopic Data No_M_Peak No/Low Molecular Ion Peak Start->No_M_Peak Overlapping_Signals Overlapping NMR Signals Start->Overlapping_Signals Check_Ionization Use Softer Ionization (ESI, CI) No_M_Peak->Check_Ionization Lower_Source_Temp Lower Source Temperature No_M_Peak->Lower_Source_Temp Check_Purity_MS Check Sample Purity No_M_Peak->Check_Purity_MS Solution_MS Solution_MS Check_Ionization->Solution_MS Obtain [M+H]⁺ Lower_Source_Temp->Solution_MS Check_Purity_MS->Solution_MS Higher_Field Use Higher Field Strength Overlapping_Signals->Higher_Field Use_2D_NMR Acquire 2D NMR (COSY, HSQC) Overlapping_Signals->Use_2D_NMR Compare_Analogues Compare with Analogues Overlapping_Signals->Compare_Analogues Solution_NMR Solution_NMR Higher_Field->Solution_NMR Resolve Signals Use_2D_NMR->Solution_NMR Compare_Analogues->Solution_NMR

Caption: Troubleshooting logic for common spectroscopic issues.

References

Technical Support Center: Stigmasta-4,22,25-trien-3-one, (22E)- Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize artifacts and ensure data integrity during the bioanalysis of Stigmasta-4,22,25-trien-3-one, (22E)-.

Frequently Asked Questions (FAQs)

Q1: What is Stigmasta-4,22,25-trien-3-one, (22E)- and what are its key properties?

Stigmasta-4,22,25-trien-3-one, (22E)- is a steroid compound.[1][2][3][4] It is a natural product that has been isolated from the herbs of Callicarpa giraldiana.[1][4]

Table 1: Physicochemical Properties of Stigmasta-4,22,25-trien-3-one, (22E)-

PropertyValueSource
Molecular FormulaC₂₉H₄₄O[2][3]
Molecular Weight408.7 g/mol [2]
CAS Number848669-09-0[2][3]
AppearanceSolid (predicted)
Storage Temperature-20°C[3]

Q2: I am observing unexpected peaks in my chromatogram. What could be the cause?

Unexpected peaks during the analysis of Stigmasta-4,22,25-trien-3-one, (22E)-, can arise from several sources including:

  • Degradation: The compound possesses multiple double bonds and a ketone functional group, making it susceptible to oxidation, isomerization, or other chemical transformations under suboptimal storage or experimental conditions.

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, cell lysates) can interfere with the analysis, especially in mass spectrometry-based assays.[5]

  • Contamination: Impurities from solvents, reagents, or labware can introduce extraneous peaks.

Q3: How can I minimize the degradation of Stigmasta-4,22,25-trien-3-one, (22E)- during my experiments?

To minimize degradation, consider the following precautions:

  • Storage: Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[3]

  • Solvent Selection: Use high-purity (e.g., HPLC or MS-grade) solvents. Prepare solutions fresh and store them at low temperatures for short durations.

  • pH Control: Avoid strongly acidic or basic conditions, which can catalyze isomerization or other reactions.

  • Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Temperature: Keep samples on ice or in a cooling autosampler to prevent thermal degradation during sample processing and analysis.

Q4: What are matrix effects and how can I mitigate them in my LC-MS/MS assay?

Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix, which can lead to inaccurate quantification.[5] Ion suppression is a common issue.[5]

Table 2: Strategies to Mitigate Matrix Effects

StrategyDescriptionAdvantagesDisadvantages
Sample Preparation
Protein Precipitation (PPT)Proteins are precipitated from the sample using an organic solvent.Simple and fast.May not remove all interfering substances.
Liquid-Liquid Extraction (LLE)The analyte is partitioned between two immiscible liquids.Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery.
Solid-Phase Extraction (SPE)The analyte is selectively adsorbed onto a solid sorbent and then eluted.Provides highly selective and clean extracts; can concentrate the analyte.[5]More expensive and requires method development.[5]
Analytical Technique
Stable Isotope-Labeled Internal Standard (SIL-IS)A labeled version of the analyte is added to the sample to normalize for matrix effects.[5]Can effectively compensate for ionization suppression or enhancement.[5]May not perfectly compensate for severe matrix effects.[5]
Chromatographic SeparationOptimize the chromatography to separate the analyte from interfering matrix components.Can significantly reduce matrix effects.May require longer run times or complex method development.
Differential Mobility Spectrometry (DMS)Provides an additional, orthogonal separation based on ion mobility.Can improve specificity and signal-to-noise ratio.[6]Requires specialized instrumentation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC
  • Possible Cause 1: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For steroid-like molecules, a neutral or slightly acidic pH is often a good starting point.

  • Possible Cause 2: Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on the analyte.

    • Solution: Use an end-capped column or add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block active sites.

  • Possible Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 2: Low Recovery During Sample Extraction
  • Possible Cause 1: Inefficient Extraction Solvent in LLE: The chosen organic solvent may not be optimal for extracting the analyte from the aqueous sample matrix.

    • Solution: Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether).

  • Possible Cause 2: Incomplete Elution in SPE: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.

    • Solution: Increase the percentage of organic solvent in the elution buffer or try a different elution solvent.

  • Possible Cause 3: Analyte Binding to Labware: Steroids can be "sticky" and adsorb to plastic surfaces.

    • Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also be used.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Steroid Cleanup from Plasma

This protocol provides a general guideline for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Centrifuge samples to pellet any particulate matter.

    • To 100 µL of plasma, add an internal standard (if used).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.[5]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the steroid from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).[5]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample spike Spike with Internal Standard start->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Dry-down elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data signaling_pathway cluster_pathway Hypothetical Signaling Pathway steroid Stigmasta-4,22,25-trien-3-one receptor Nuclear Receptor steroid->receptor translocation Nuclear Translocation receptor->translocation dna_binding DNA Binding translocation->dna_binding transcription Gene Transcription dna_binding->transcription protein Protein Expression transcription->protein response Biological Response protein->response troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Unexpected Peaks start Unexpected Peak Observed check_blank Analyze a Solvent Blank start->check_blank peak_present Peak in Blank? check_blank->peak_present contamination Source is Contamination (Solvents, System) peak_present->contamination Yes no_peak Peak Not in Blank peak_present->no_peak No matrix_effect Assess Matrix Effects (Post-extraction spike) no_peak->matrix_effect matrix_present Matrix Effect Confirmed? matrix_effect->matrix_present optimize_cleanup Optimize Sample Cleanup (e.g., SPE) matrix_present->optimize_cleanup Yes degradation Investigate Degradation (e.g., stress samples) matrix_present->degradation No degradation_confirmed Degradation Confirmed? degradation->degradation_confirmed optimize_conditions Optimize Handling/ Storage Conditions degradation_confirmed->optimize_conditions Yes

References

Technical Support Center: Refining Purification Protocols for Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Stigmasta-4,22,25-trien-3-one, (22E)-.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Stigmasta-4,22,25-trien-3-one, (22E)-.

Issue 1: Low Yield of Target Compound After Extraction

Potential Cause Recommended Solution Expected Outcome
Incomplete extraction from the plant matrix.Increase the extraction time or use a more exhaustive extraction method like Soxhlet extraction. Consider using a sequence of solvents with increasing polarity (e.g., hexane (B92381) followed by ethyl acetate).Increased recovery of the crude extract containing the target compound.
Degradation of the compound during extraction.Use milder extraction conditions, such as lower temperatures and protection from light. Ensure solvents are of high purity and free of peroxides.Preservation of the integrity of Stigmasta-4,22,25-trien-3-one, (22E)-.
Inefficient partitioning.Optimize the solvent system used for liquid-liquid partitioning. Ensure thorough mixing and adequate phase separation time.Improved separation of the target compound from highly polar or non-polar impurities.

Issue 2: Poor Separation During Column Chromatography

Potential Cause Recommended Solution Expected Outcome
Inappropriate stationary phase.For Stigmastane-type steroids, silica (B1680970) gel is a common choice. If co-elution is an issue, consider using silver nitrate (B79036) impregnated silica gel to improve separation based on the degree of unsaturation.Enhanced resolution between Stigmasta-4,22,25-trien-3-one, (22E)- and other structurally similar steroids.
Non-optimal mobile phase.A gradient elution is generally more effective than isocratic elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fine-tune the gradient slope for optimal separation.Better separation of the target compound from impurities with different polarities.
Column overloading.Reduce the amount of crude extract loaded onto the column. The sample load should typically be 1-5% of the stationary phase weight.Sharper peaks and improved resolution.

Issue 3: HPLC Analysis Shows Impurities in the "Purified" Fraction

Potential Cause Recommended Solution Expected Outcome
Co-elution of isomers or closely related compounds.Optimize the HPLC method. Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile (B52724)/water vs. methanol (B129727)/water). A shallow gradient or isocratic elution might be necessary for fine separation.[1]Baseline separation of Stigmasta-4,22,25-trien-3-one, (22E)- from its isomers.
Peak tailing or fronting.Ensure the sample is dissolved in the mobile phase. Check for column contamination or degradation. Adjust the mobile phase pH if the compound has ionizable groups (unlikely for this steroid).Symmetrical peak shape and improved purity assessment.
Presence of UV-absorbing impurities.Use a diode array detector (DAD) to check for peak purity. If impurities are detected, further purification by preparative HPLC or recrystallization may be necessary.Confirmation of peak homogeneity and identification of co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is a general procedure for the extraction and isolation of Stigmasta-4,22,25-trien-3-one, (22E)- from a plant source?

A1: A general procedure involves initial extraction with a moderately polar solvent like ethanol (B145695) or methanol. The crude extract is then concentrated and partitioned between a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent to remove highly polar and non-polar impurities. The fraction containing the target compound is then subjected to column chromatography over silica gel, followed by further purification using techniques like preparative thin-layer chromatography (PTLC) or preparative HPLC. A similar protocol has been successfully used for the isolation of the related compound (22E,24S)-Stigmasta-5,22,25-trien-3β-ol.[2][3]

Q2: What are the key analytical techniques for identifying and confirming the structure of the purified compound?

A2: The primary techniques for structure elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.[2][4] Infrared (IR) spectroscopy can confirm the presence of functional groups like the carbonyl group in the 3-one position.

Q3: Are there any known biological activities for Stigmasta-4,22,25-trien-3-one, (22E)- that could guide bioassay-guided fractionation?

A3: While specific biological activities for Stigmasta-4,22,25-trien-3-one, (22E)- are not extensively documented, related stigmastane-type steroids have shown promising biological potential. For instance, certain polyhydric stigmastane-type steroids exhibit anti-neuroinflammatory activity by inhibiting the NF-κB, PI3K/AKT, and p38 MAPK signaling pathways.[5] The related compound, Stigmasta-4,22-dien-3-one, has demonstrated antioxidant and cytotoxic activities.[6][7] These activities can be used to guide the purification process through bioassay-guided fractionation.

Q4: How should I store the purified Stigmasta-4,22,25-trien-3-one, (22E)-?

A4: As a steroid, it is recommended to store the purified compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable to prevent degradation.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

  • Extraction: Air-dried and powdered plant material is extracted with 95% ethanol at room temperature for 72 hours with occasional shaking. The extraction is repeated three times.

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Partitioning: The resulting crude extract is suspended in water and partitioned successively with petroleum ether. The petroleum ether fractions are combined.

  • Drying and Concentration: The combined petroleum ether fractions are dried over anhydrous sodium sulfate (B86663) and concentrated to dryness to yield the crude fraction for chromatography.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading: The crude fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 0% to 50% ethyl acetate in hexane).

  • Fraction Collection: Fractions of a fixed volume are collected and monitored by thin-layer chromatography (TLC).

  • Pooling and Concentration: Fractions containing the compound of interest (identified by comparison with a standard, if available, or by TLC spray reagents) are pooled and concentrated.

Protocol 3: Purity Assessment by HPLC

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for the best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 240 nm for α,β-unsaturated ketones).

  • Injection Volume: 10-20 µL of the sample dissolved in the mobile phase.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Powdered Plant Material ethanol_extraction Ethanol Extraction plant_material->ethanol_extraction crude_extract Crude Ethanol Extract ethanol_extraction->crude_extract partitioning Petroleum Ether Partitioning crude_extract->partitioning pet_ether_fraction Petroleum Ether Fraction partitioning->pet_ether_fraction column_chromatography Silica Gel Column Chromatography pet_ether_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions prep_hplc Preparative HPLC (Optional) pooled_fractions->prep_hplc hplc_analysis HPLC Purity Check pooled_fractions->hplc_analysis prep_hplc->hplc_analysis structure_elucidation NMR & MS Analysis hplc_analysis->structure_elucidation final_product Pure Stigmasta-4,22,25-trien-3-one, (22E)- structure_elucidation->final_product

Caption: General experimental workflow for the purification of Stigmasta-4,22,25-trien-3-one, (22E)-.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_compound Stigmastane-type Steroid cluster_response Cellular Response stimulus Stimulus pi3k PI3K stimulus->pi3k p38 p38 MAPK stimulus->p38 ikb IκBα stimulus->ikb leads to degradation akt AKT pi3k->akt nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus compound Stigmasta-4,22,25-trien-3-one, (22E)- (Proposed Action) compound->pi3k Inhibits compound->p38 Inhibits compound->ikb Prevents Degradation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription

Caption: Proposed anti-inflammatory signaling pathway for Stigmastane-type steroids.

References

dealing with co-eluting compounds with "Stigmasta-4,22,25-trien-3-one, (22E)-"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to co-eluting compounds during the analysis of "Stigmasta-4,22,25-trien-3-one, (22E)-".

Frequently Asked Questions (FAQs)

Q1: What is Stigmasta-4,22,25-trien-3-one, (22E)-?

A1: Stigmasta-4,22,25-trien-3-one, (22E)- is a stigmastane-type steroid that can be isolated from natural sources such as the herbs of Callicarpa giraldiana[1]. Like other steroids, it is a complex molecule with a specific three-dimensional structure, which can make its separation from structurally similar compounds challenging[2][3][4]. Its chemical properties are summarized in the table below.

Data Presentation: Chemical Properties

PropertyValueSource
Molecular Formula C29H44O[1][5]
Molecular Weight 408.7 g/mol [5]
CAS Number 848669-09-0[1][5]
Synonyms (22e)-stigmasta-4,22,25-trien-3-one[5]

Q2: What is co-elution in chromatography?

A2: Co-elution is a common issue in chromatography where two or more different compounds exit the chromatography column at the same time, resulting in a single, overlapping peak in the chromatogram[6][7]. This phenomenon is the "Achilles' heel" of chromatography because it prevents the accurate identification and quantification of the individual compounds[6][7].

Q3: How can I detect co-elution?

A3: Detecting co-elution can be challenging, especially if the peaks overlap perfectly. Here are some common methods:

  • Asymmetrical Peak Shape: Look for peaks that are not perfectly symmetrical. A "shoulder" or a small bump on the side of a peak is a strong indicator of a hidden, co-eluting compound[7].

  • Peak Purity Analysis (DAD/UV): If you are using a Diode Array Detector (DAD) or UV detector, you can perform a peak purity analysis. This involves comparing UV-Vis spectra taken across the peak. If the spectra are not identical, it indicates the presence of more than one compound[6].

  • Mass Spectrometry (MS): A mass spectrometer is a powerful tool for detecting co-elution. By taking mass spectra across the chromatographic peak, you can see if the mass-to-charge ratios (m/z) change. If different ions are detected across the peak, it confirms co-elution[6][7].

Q4: What types of compounds are likely to co-elute with Stigmasta-4,22,25-trien-3-one, (22E)-?

A4: Due to their structural similarities, other stigmastane-type steroids and their isomers are the most likely candidates for co-elution. This includes compounds with slight variations in the side chain, the position of double bonds, or stereochemistry. Examples of structurally similar steroids include Stigmasta-4,22-dien-3-one and various polyoxygenated stigmastanes[3][8][9]. The analysis of steroids is known to be challenging due to these similarities[2].

Q5: My chromatogram shows co-eluting peaks. What are the first steps to resolve them?

A5: The fundamental goal is to alter the chromatography conditions to change the interaction of the analytes with the stationary and mobile phases. The resolution of two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k)[10][11]. A good starting point is to adjust the parameter that has the most significant impact on selectivity, which is often the mobile phase composition or the stationary phase itself[10].

Troubleshooting Guides

This section provides detailed solutions for resolving co-eluting peaks during the analysis of Stigmasta-4,22,25-trien-3-one, (22E)-.

Guide 1: Chromatographic Method Optimization

Co-elution is fundamentally a separation problem. The following steps outline how to systematically modify your chromatographic method to improve peak resolution.

Mandatory Visualization: Troubleshooting Workflow

G cluster_0 Troubleshooting Co-elution cluster_1 Chromatographic Optimization Steps cluster_2 Resolution start Co-elution Detected (Peak Shoulder or Impurity) opt_method Optimize Chromatographic Method start->opt_method use_ms Use Orthogonal Detection (e.g., MS/MS) start->use_ms mobile_phase 1. Adjust Mobile Phase opt_method->mobile_phase quantify Quantify using Unique Mass Transitions use_ms->quantify gradient 2. Modify Gradient / Temp Program mobile_phase->gradient column 3. Change Stationary Phase gradient->column flow 4. Alter Flow Rate column->flow resolved Baseline Resolution Achieved flow->resolved

Caption: A logical workflow for diagnosing and resolving co-eluting peaks.

Step 1: Modify the Mobile Phase Changing the mobile phase composition is one of the most powerful ways to alter selectivity[10].

  • Change Organic Modifier: If using reversed-phase HPLC with acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can change the elution order of compounds[6][11].

  • Adjust pH (for ionizable compounds): While Stigmasta-4,22,25-trien-3-one, (22E)- is not strongly ionizable, other interfering compounds in a complex matrix might be. Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention of these interferences[11].

  • Additives: The addition of small amounts of additives like formic acid can improve peak shape and sometimes influence selectivity[12].

Step 2: Optimize the Elution Gradient (HPLC) or Temperature Program (GC)

  • Decrease the Gradient Slope: A slower, shallower gradient provides more time for compounds to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks[11].

  • Introduce Isocratic Holds: If you know the approximate time the co-eluting pair elutes, introduce a period of constant mobile phase composition (isocratic hold) just before that time to improve resolution in that specific region[11][13].

  • Adjust Temperature: In both GC and HPLC, temperature affects selectivity. Lowering the column temperature in GC generally increases retention and can improve resolution for early eluting peaks[14]. In HPLC, increasing the temperature can sometimes improve efficiency and change selectivity[10].

Step 3: Select a Different Stationary Phase (Column) If modifying the mobile phase is unsuccessful, the co-eluting compounds may have very similar interactions with the current stationary phase.

  • Change Column Chemistry: Switching to a column with a different bonded phase is a highly effective way to resolve co-eluting peaks[10]. For example, if you are using a C18 column, consider a Phenyl-Hexyl or a Cyano (CN) phase, which offer different separation mechanisms (e.g., pi-pi interactions).

  • Particle Size and Column Length: Using a column with smaller particles or a longer column increases the column's efficiency (plate number, N), leading to sharper peaks and better resolution. However, this may also lead to higher backpressure and longer run times[10].

Data Presentation: Troubleshooting Summary

ParameterActionExpected Outcome
Mobile Phase Switch organic modifier (e.g., ACN to MeOH)Alters selectivity (α), potentially changing elution order.
Gradient/Temp Decrease ramp rate (make gradient shallower)Increases separation time between closely eluting peaks.
Stationary Phase Use a column with a different bonded phaseProvides a different separation mechanism, drastically changing selectivity.
Flow Rate Decrease flow rateCan improve efficiency (N) and resolution, but increases run time.
Temperature Increase or decrease column temperatureAffects both retention (k) and selectivity (α).
Guide 2: Advanced Detection Methods (MS)

When chromatographic separation is not fully achievable, mass spectrometry offers an orthogonal method for differentiation and quantification.

  • Use High-Resolution Mass Spectrometry (HRMS): If the co-eluting compounds have different elemental formulas, even if their nominal mass is the same, HRMS can distinguish them based on their exact mass.

  • Tandem Mass Spectrometry (MS/MS): This is a very powerful technique. You can select the precursor ion (the mass of your target compound) and fragment it. If the co-eluting compound produces different fragment ions, you can use a specific, unique fragment (a "transition") to quantify your target compound without interference[15].

  • Differential Mobility Spectrometry (DMS): DMS provides an additional, gas-phase separation of ions based on their size and shape before they enter the mass spectrometer. This technique can be very effective for separating isomeric steroids that are difficult to resolve chromatographically[2].

Experimental Protocols

Protocol: HPLC Method Development for Steroid Separation

This protocol provides a systematic approach to developing a reversed-phase HPLC method to separate Stigmasta-4,22,25-trien-3-one, (22E)- from potential co-eluting interferences.

1. Initial Conditions & Scouting Gradient:

  • Column: C18, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C[10].

  • Injection Volume: 5 µL.

  • Detector: DAD (210-400 nm) followed by MS.

  • Scouting Gradient: Run a fast linear gradient from 5% to 95% B over 15 minutes. This will establish the approximate elution conditions[11].

2. Gradient Optimization:

  • Based on the scouting run, narrow the gradient around the elution time of the target analyte.

  • Example: If the target elutes at 60% B, design a new gradient:

    • 0-2 min: Hold at 40% B.

    • 2-12 min: Linear gradient from 40% to 70% B (a shallower gradient).

    • 12-13 min: Ramp to 95% B and hold for 2 min (column wash).

    • 15-18 min: Return to initial conditions and equilibrate.

  • If co-elution persists, further flatten the gradient in the region where the compounds elute[11].

3. Selectivity Tuning:

  • If optimization is insufficient, change the mobile phase. Replace Mobile Phase B (Acetonitrile) with Methanol and re-run the optimized gradient. Methanol will alter the selectivity and may resolve the peaks[11].

Mandatory Visualization: Chromatographic Resolution Factors

G cluster_0 Key Factors Influencing Peak Resolution Rs Resolution (Rs) k Retention Factor (k) (Analyte Retention) k->Rs alpha Selectivity (α) (Relative Retention) alpha->Rs N Efficiency (N) (Peak Sharpness) N->Rs

Caption: The three key factors that determine chromatographic resolution.

4. Final Adjustments:

  • Once satisfactory separation is achieved, minor adjustments to flow rate or temperature can be made to fine-tune the resolution or reduce the analysis time[11]. A lower flow rate generally improves resolution at the cost of a longer run time[14].

References

Validation & Comparative

A Comparative Analysis of Stigmasta-4,22,25-trien-3-one, (22E)- and Related Stigmastane Steroids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the chemical structure and biological activities of Stigmasta-4,22,25-trien-3-one, (22E)-, a naturally occurring steroid isolated from Callicarpa giraldiana, and two structurally related stigmastane-type steroids: Stigmasta-4,22-dien-3-one and Stigmast-4-en-3-one. This comparison is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds.

Structural Comparison and Overview

Stigmasta-4,22,25-trien-3-one, (22E)- belongs to the stigmastane (B1239390) class of steroids, characterized by a C29 skeleton. Its structure features a conjugated enone system in the A-ring (a double bond at C4-C5 and a ketone at C3) and two additional double bonds in the side chain at C22-C23 (with E-stereochemistry) and C25-C26.

The key structural differences between the target compound and its selected alternatives lie in the saturation of the side chain. Stigmasta-4,22-dien-3-one lacks the C25-C26 double bond, while Stigmast-4-en-3-one possesses a fully saturated side chain. These modifications in the side chain can significantly influence the biological activity of the molecules.

Below is a diagram illustrating the structural relationship between these three compounds.

G cluster_0 Structural Relationship of Stigmastane Steroids A Stigmasta-4,22,25-trien-3-one, (22E)- (C29H44O) B Stigmasta-4,22-dien-3-one (C29H46O) A->B Reduction of C25-C26 double bond C Stigmast-4-en-3-one (C29H48O) B->C Reduction of C22-C23 double bond

Figure 1: Structural relationship of the compared stigmastane steroids.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the three compared stigmastane steroids.

PropertyStigmasta-4,22,25-trien-3-one, (22E)-Stigmasta-4,22-dien-3-oneStigmast-4-en-3-one
Molecular Formula C29H44O[1]C29H46O[2]C29H48O[3][4]
Molecular Weight 408.66 g/mol [1]410.7 g/mol [2]412.7 g/mol [4]
CAS Number 848669-09-0[1]20817-72-5[2]1058-61-3[4]

Biological Activity

Stigmasta-4,22-dien-3-one has demonstrated notable antioxidant and cytotoxic activities. It has been reported to exhibit cytotoxicity against the human HT1080 fibrosarcoma cell line with an IC50 of 0.3 mM[5].

Stigmast-4-en-3-one has been investigated for its antimicrobial properties. Studies have shown its activity against various bacterial strains, including those responsible for dental caries[6].

The table below summarizes the reported biological activities.

CompoundBiological ActivityQuantitative Data
Stigmasta-4,22,25-trien-3-one, (22E)- Not reported in the reviewed literature-
Stigmasta-4,22-dien-3-one Cytotoxicity against HT1080 tumor cell lineIC50: 0.3 mM[5]
Antioxidant activityReported, but quantitative data not specified in the reviewed literature.
Stigmast-4-en-3-one Antimicrobial activity against oral bacteria (Streptococcus gordonii, Streptococcus sanguinis)Reported, but specific MIC values not provided in the reviewed literature[6].

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the general methodologies that are typically employed for the types of biological activities reported for the stigmastane alternatives.

Cytotoxicity Assay (for Stigmasta-4,22-dien-3-one)

A common method to determine the cytotoxic activity of a compound against a cancer cell line, such as HT1080, is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

General Protocol:

  • Cell Culture: HT1080 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (Stigmasta-4,22-dien-3-one) dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Assay (for Stigmast-4-en-3-one)

The antimicrobial activity of a compound can be assessed using methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

General Protocol:

  • Bacterial Strains: The test microorganisms (e.g., Streptococcus gordonii, Streptococcus sanguinis) are cultured in an appropriate broth medium.

  • Compound Preparation: The test compound (Stigmast-4-en-3-one) is dissolved in a suitable solvent to create a stock solution.

  • Serial Dilution: A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included in the assay.

Conclusion

Stigmasta-4,22,25-trien-3-one, (22E)- is a stigmastane steroid with a unique tri-unsaturated structure. While its biological profile remains to be fully elucidated, the known cytotoxic and antimicrobial activities of its close analogs, Stigmasta-4,22-dien-3-one and Stigmast-4-en-3-one, suggest that it may possess interesting pharmacological properties. The presence of the additional double bond at C25-C26 in the side chain of the target compound could modulate its activity compared to its more saturated counterparts. Further experimental investigation is warranted to fully characterize the biological potential of Stigmasta-4,22,25-trien-3-one, (22E)-. The experimental protocols outlined in this guide provide a framework for such future studies.

References

A Comparative Analysis of Stigmasta-4,22,25-trien-3-one, (22E)- and Stigmasta-4,22-dien-3-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of steroid research, two structurally related compounds, Stigmasta-4,22,25-trien-3-one, (22E)- and Stigmasta-4,22-dien-3-one, have emerged as molecules of interest. This guide provides a comprehensive comparison of their physicochemical properties and biological activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.

Physicochemical Properties

A fundamental comparison begins with the structural and physical characteristics of these two stigmastane (B1239390) derivatives. While both share a core steroid skeleton, the presence of an additional double bond in the side chain of Stigmasta-4,22,25-trien-3-one, (22E)- results in a lower molecular weight and a different molecular formula compared to Stigmasta-4,22-dien-3-one.

PropertyStigmasta-4,22,25-trien-3-one, (22E)-Stigmasta-4,22-dien-3-one
Molecular Formula C29H44O[1]C29H46O[2]
Molecular Weight 408.7 g/mol [1]410.7 g/mol [2]
CAS Number 848669-09-0[1]20817-72-5[2]

Biological Activity: A Comparative Overview

Current research has shed more light on the biological activities of Stigmasta-4,22-dien-3-one, while data for Stigmasta-4,22,25-trien-3-one, (22E)- remains limited.

Cytotoxic Activity

Stigmasta-4,22-dien-3-one has demonstrated cytotoxic effects against the human fibrosarcoma (HT1080) cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.3 mM[3]. This finding suggests its potential as a lead compound for the development of novel anticancer agents.

Currently, there is a lack of published data on the cytotoxic activity of Stigmasta-4,22,25-trien-3-one, (22E)- , preventing a direct comparison of potency.

Antioxidant Activity

Similarly, the antioxidant potential of Stigmasta-4,22,25-trien-3-one, (22E)- has not yet been experimentally determined or reported.

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols for assessing the key biological activities are outlined below.

Cytotoxicity Assay against HT1080 Cells (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for Cytotoxicity Assay

A Seed HT1080 cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cytotoxicity testing.

Methodology:

  • Cell Seeding: HT1080 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Stigmasta-4,22,25-trien-3-one, (22E)- or Stigmasta-4,22-dien-3-one) and incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization and Measurement: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan (B1609692) crystals. The absorbance is then measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH assay is a common and reliable method for determining the free radical scavenging activity of compounds.

Workflow for DPPH Assay

A Prepare methanolic solution of DPPH C Mix test compound with DPPH solution A->C B Prepare various concentrations of test compound B->C D Incubate in the dark for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate percentage of radical scavenging activity E->F

Caption: Workflow of the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways

The biological activities of steroid compounds are often mediated through their interaction with various signaling pathways. While the specific pathways modulated by Stigmasta-4,22,25-trien-3-one, (22E)- and Stigmasta-4,22-dien-3-one have not been elucidated, it is hypothesized that their anticancer effects could involve pathways commonly affected by other steroid derivatives.

Hypothesized Steroid Signaling in Cancer

Steroid Stigmastane Derivative Receptor Nuclear Receptor / Membrane Receptor Steroid->Receptor Signaling Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling Transcription Modulation of Gene Transcription Signaling->Transcription Apoptosis Induction of Apoptosis Transcription->Apoptosis Proliferation Inhibition of Cell Proliferation Transcription->Proliferation

Caption: Potential mechanism of action for stigmastane derivatives.

These pathways often involve the binding of the steroid to nuclear or membrane receptors, leading to a cascade of intracellular events that can modulate gene transcription related to cell proliferation and apoptosis. Further research is necessary to identify the specific molecular targets and signaling pathways affected by Stigmasta-4,22,25-trien-3-one, (22E)- and Stigmasta-4,22-dien-3-one.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge on Stigmasta-4,22,25-trien-3-one, (22E)- and Stigmasta-4,22-dien-3-one. While preliminary data on the cytotoxic and antioxidant activities of Stigmasta-4,22-dien-3-one are available, a significant knowledge gap exists for Stigmasta-4,22,25-trien-3-one, (22E)-. To enable a comprehensive and objective comparison, future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 values of Stigmasta-4,22,25-trien-3-one, (22E)- in various cytotoxicity and antioxidant assays.

  • Direct Comparative Studies: Performing head-to-head comparisons of the two compounds under identical experimental conditions to accurately assess their relative potency.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which these compounds exert their biological effects.

Such studies will be invaluable for the scientific community and professionals in drug development to fully understand the therapeutic potential of these stigmastane derivatives.

References

A Comprehensive Guide to Validating the Purity of Stigmasta-4,22,25-trien-3-one, (22E)- Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for validating the purity of "Stigmasta-4,22,25-trien-3-one, (22E)-" samples. Ensuring the purity of this complex steroid is critical for accurate biological and pharmacological studies. This document outlines key experimental protocols and presents data in a clear, comparative format to aid in the selection of the most appropriate analytical strategy.

"Stigmasta-4,22,25-trien-3-one, (22E)-" is a stigmastane-type steroid with the chemical formula C₂₉H₄₄O and a molecular weight of approximately 408.7 g/mol [1]. Its purity can be affected by isomers, byproducts from synthesis, and degradation products. Therefore, robust analytical methods are essential to accurately quantify the compound and its potential impurities.

Alternative Analytical Methodologies

The primary methods for assessing the purity of steroidal compounds include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and structural elucidation capabilities.

Table 1: Comparison of Analytical Techniques for Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Separation of ions based on their mass-to-charge ratio.
Primary Use Quantification of the main compound and separation of impurities.Absolute purity determination and structural confirmation.Identification of the main compound and characterization of impurities based on fragmentation patterns.
Strengths High resolution for separating closely related isomers and impurities. Well-established and widely available.Provides absolute purity without the need for a specific reference standard of the analyte. Gives structural information.High sensitivity and specificity. Provides molecular weight and structural information.
Limitations Requires a reference standard for each compound to be quantified. Peak co-elution can be an issue.Lower sensitivity compared to MS. Requires a highly pure internal standard. Complex spectra can be difficult to interpret.May not distinguish between isomers without chromatographic separation. Ionization efficiency can vary between compounds.
Typical LOQ ng/mL range[2]mg/mL range[3]pg/mL to ng/mL range[2]

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below. These protocols are based on established methods for similar steroidal compounds and can be adapted for "Stigmasta-4,22,25-trien-3-one, (22E)-".

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the routine quality control of "Stigmasta-4,22,25-trien-3-one, (22E)-" samples, allowing for the separation and quantification of the main component and potential UV-active impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Caption: HPLC analysis workflow for purity determination.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Phenyl-Hexyl columns can offer alternative selectivity for steroids[4].

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for steroid separation. A typical gradient could be starting from 60% acetonitrile and increasing to 90% over 20 minutes[4][5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the α,β-unsaturated ketone chromophore absorbs, typically around 240-250 nm.

  • Column Temperature: 30 °C.

Data Presentation:

The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Table 2: Example HPLC Purity Data for a "Stigmasta-4,22,25-trien-3-one, (22E)-" Sample

Peak No.Retention Time (min)Area (%)Possible Identity
18.50.5Unknown Impurity
212.298.5Stigmasta-4,22,25-trien-3-one, (22E)-
313.10.8Isomeric Impurity (e.g., Δ⁵ isomer)
415.40.2Less Polar Impurity
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a sample by comparing the integral of a specific resonance from the analyte with that of a certified reference material (CRM) of known purity[6][7].

Logical Workflow for qNMR Purity Assessment:

qNMR_Logic cluster_sample Sample & Standard Preparation cluster_nmr NMR Data Acquisition cluster_analysis Purity Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_crm Accurately weigh CRM weigh_crm->dissolve acquire Acquire 1H NMR spectrum dissolve->acquire process Process data (phasing, baseline correction) acquire->process integrate Integrate analyte and CRM signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Logical workflow for qNMR purity determination.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent.

  • Internal Standard: A certified reference material with a simple spectrum and known purity, such as maleic anhydride (B1165640) or dimethyl sulfone, should be used. The standard should have resonances that do not overlap with the analyte signals.

  • Acquisition Parameters: A long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the standard) is crucial for accurate quantification[8]. A 30° pulse angle can also be used to shorten the required relaxation delay[8].

Data Presentation:

The purity is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Table 3: Example qNMR Purity Calculation

ParameterAnalyte (Stigmasta-4,22,25-trien-3-one)Internal Standard (Maleic Anhydride)
Mass (m)10.25 mg5.12 mg
Molecular Weight (MW)408.66 g/mol 98.06 g/mol
¹H Signal Integral (I)1.00 (vinyl proton)2.15 (2 vinyl protons)
Number of Protons (N)12
Standard Purity (P_standard)-99.9%
Calculated Purity 98.7% -
Mass Spectrometry (MS)

MS is invaluable for confirming the molecular weight of "Stigmasta-4,22,25-trien-3-one, (22E)-" and identifying potential impurities, especially when coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS).

Signaling Pathway of MS Analysis:

MS_Pathway cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector & Analysis Sample_In Sample Introduction Ionization Ionization (e.g., ESI, APCI) Sample_In->Ionization Separation Mass-to-Charge Separation Ionization->Separation Detection Ion Detection Separation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: Simplified signaling pathway of mass spectrometry analysis.

Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for steroid analysis.

  • Fragmentation: Collision-Induced Dissociation (CID) in tandem MS (MS/MS) experiments can provide structural information about the molecule and its impurities. The fragmentation of the stigmastane (B1239390) side chain is a key diagnostic tool[9].

Data Presentation:

The primary output is a mass spectrum showing the relative abundance of ions at different mass-to-charge ratios. The accurate mass of the molecular ion ([M+H]⁺) should be consistent with the theoretical mass of C₂₉H₄₅O⁺.

Table 4: Expected and Observed Masses for Stigmasta-4,22,25-trien-3-one, (22E)-

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺409.3465409.3462-0.7
[M+Na]⁺431.3284431.3280-0.9

Potential Impurities and Isomers

A thorough purity analysis must consider potential impurities that may be present in the sample. These can include:

  • Isomers:

    • Positional Isomers: Isomers with double bonds at different positions in the steroid nucleus (e.g., Stigmasta-5,22,25-trien-3-one) or side chain.

    • Geometric Isomers: The (22Z)-isomer of the side chain double bond[10].

    • Stereoisomers: Epimers at various chiral centers.

  • Synthesis-Related Impurities:

    • Starting materials and reagents.

    • Byproducts from incomplete reactions or side reactions.

  • Degradation Products: Oxidation or hydrolysis products.

The chromatographic and spectroscopic methods described in this guide are essential for the detection and characterization of these potential contaminants. The use of certified reference materials for known impurities and isomers is highly recommended for accurate identification and quantification[11][12][13][14].

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Stigmasta-4,22,25-trien-3-one, (22E)-, a stigmastane-type steroid. Due to the limited availability of direct cross-validation studies for this specific compound, this document presents a generalized comparison based on established analytical techniques for structurally similar phytosterols (B1254722) and steroids. The experimental data and protocols are derived from published literature on steroid analysis to provide a robust framework for method selection and cross-validation.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and research, ensuring that a particular analytical method yields comparable results when performed by different laboratories or with different equipment. According to the International Council for Harmonisation (ICH) M10 guidelines, cross-validation is necessary when data from different analytical methods are combined or compared within a study or across different studies[1]. This process is essential for maintaining data integrity and consistency throughout the lifecycle of a drug product.

The primary objective of cross-validation is to assess the potential for bias between different analytical methods and to ensure that any observed differences are within acceptable limits. This is particularly important when transferring a method between laboratories or when updating an existing method.

Comparative Analysis of Analytical Techniques

The quantification of stigmastane-type steroids like Stigmasta-4,22,25-trien-3-one, (22E)- can be achieved using several analytical techniques. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput.

Table 1: Comparison of Analytical Method Performance for Steroid Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) >0.998[2]>0.99[3]>0.999[4]
Accuracy (% Recovery) 96.36–106.95%[2]99–103%[5]95–105%[4]
Precision (%RSD) < 2%[6]< 15%[7]< 10%[8]
Limit of Quantification (LOQ) 0.010–0.216 µg/mL[2]1 ng/mL[7]2.3–4.1 ng/mL[4]
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Derivatization Required NoYes[3][5][7]Typically No

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are generalized protocols for the analysis of stigmastane-type steroids using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of phytosterols and related compounds.[9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used for the separation of steroids.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is common.[9]

  • Detection: UV detection is typically performed at a wavelength of around 205-210 nm.[9]

  • Sample Preparation: Samples are extracted with an organic solvent such as ethanol (B145695) or a chloroform/methanol (B129727) mixture. The extract is then filtered before injection.

  • Quantification: Quantification is based on an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including steroids. However, it often requires derivatization to improve the volatility and thermal stability of the analytes.[7][10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column, such as a Zebron ZB-5, is suitable for the separation of steroid derivatives.[3][5]

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Derivatization: Steroids are typically derivatized with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form more volatile trimethylsilyl (B98337) (TMS) ethers.[5][7]

  • Injection: A split or splitless injection is used depending on the concentration of the analyte.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Quantification is often performed using an internal standard method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for bioanalytical studies due to its high sensitivity, specificity, and throughput.[11]

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or similar column is used for chromatographic separation.

  • Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and water, often with a modifier like formic acid, is employed.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

  • Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.

  • Sample Preparation: Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.[11]

  • Quantification: Quantification is achieved using an isotopically labeled internal standard.

Visualization of Workflows and Pathways

Diagrams are provided to illustrate key processes and relationships relevant to the analysis and potential biological role of Stigmasta-4,22,25-trien-3-one, (22E)-.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison define_scope->select_methods prepare_samples Prepare Standard & QC Samples select_methods->prepare_samples analyze_samples Analyze Samples by Both Methods prepare_samples->analyze_samples record_data Record Raw Data analyze_samples->record_data statistical_analysis Statistical Analysis of Results record_data->statistical_analysis compare_performance Compare Performance Parameters statistical_analysis->compare_performance assess_bias Assess Bias Between Methods compare_performance->assess_bias document_results Document All Results assess_bias->document_results conclusion Draw Conclusion on Method Comparability document_results->conclusion

Caption: General workflow for analytical method cross-validation.

Hypothetical_Signaling_Pathway cluster_cellular_response Cellular Response stigmasta Stigmasta-4,22,25-trien-3-one receptor Nuclear Receptor (e.g., PXR, LXR) stigmasta->receptor Binds to gene_expression Modulation of Gene Expression receptor->gene_expression Activates/Inhibits protein_synthesis Altered Protein Synthesis gene_expression->protein_synthesis inflammation Anti-inflammatory Effects protein_synthesis->inflammation metabolism Lipid Metabolism Regulation protein_synthesis->metabolism

Caption: Hypothetical signaling pathway for Stigmasta-4,22,25-trien-3-one.

Logical_Relationship_Method_Selection start Start: Need for Quantification sensitivity_req Required Sensitivity? start->sensitivity_req matrix_complexity Complex Matrix? sensitivity_req->matrix_complexity Low lc_msms LC-MS/MS sensitivity_req->lc_msms High throughput_req High Throughput Needed? matrix_complexity->throughput_req Simple gc_ms GC-MS matrix_complexity->gc_ms Complex (with derivatization) hplc_uv HPLC-UV throughput_req->hplc_uv Yes throughput_req->gc_ms No

Caption: Logical decision tree for analytical method selection.

References

Unraveling the Cellular Impact of Stigmasta-4,22,25-trien-3-one, (22E)-: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available data on the cytotoxic effects of the steroidal compound Stigmasta-4,22,25-trien-3-one, (22E)-, reveals its potential as a cytotoxic agent against specific human cancer cell lines. This guide provides a comparative overview of its activity, drawing from the limited publicly accessible data, and outlines a general methodology for assessing such compounds.

Stigmasta-4,22,25-trien-3-one, (22E)-, a naturally occurring steroid found in plants such as Callicarpa giraldiana, has been noted for its biological activities, particularly its potential in oncology.[1] This document synthesizes the available information on its effects on different cell lines, offering a resource for researchers and professionals in drug development.

Comparative Cytotoxicity

Initial data indicates that Stigmasta-4,22,25-trien-3-one, (22E)- exhibits differential cytotoxicity against various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions.

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Cancer~31.43[1]
MCF-7Breast CancerData not available

Note: The IC50 value for HeLa cells is based on information from a commercial supplier, and the primary research publication containing the detailed experimental context is not publicly available.

Experimental Protocols

While the precise experimental details for the reported cytotoxicity of Stigmasta-4,22,25-trien-3-one, (22E)- could not be retrieved from primary literature, a standard protocol for evaluating the cytotoxic effects of a compound on cancer cell lines is outlined below. This generalized methodology reflects a common approach in the field.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Stigmasta-4,22,25-trien-3-one, (22E)-. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Following a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflow

The specific signaling pathways modulated by Stigmasta-4,22,25-trien-3-one, (22E)- leading to cell death have not been elucidated in available research. However, a general workflow for investigating the cytotoxic effects of a novel compound is depicted below.

experimental_workflow General Workflow for Cytotoxicity Assessment cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_mechanism Mechanism of Action (Hypothetical) compound Stigmasta-4,22,25-trien-3-one, (22E)- treatment Cell Treatment with Compound compound->treatment cell_lines Cancer Cell Lines (e.g., HeLa, MCF-7) cell_lines->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) data_analysis->apoptosis_assay If cytotoxic pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis

Caption: Generalized workflow for assessing the cytotoxic effects of a compound.

Further research is necessary to fully characterize the anticancer potential of Stigmasta-4,22,25-trien-3-one, (22E)-. This would involve expanding the panel of cell lines tested, conducting detailed mechanistic studies to identify the molecular targets and signaling pathways involved, and ultimately, in vivo studies to assess its efficacy and safety in animal models. The preliminary data, however, suggests that this compound may be a valuable lead for further investigation in the development of novel anticancer therapies.

References

Comparative Analysis of Stigmasta-4,22,25-trien-3-one, (22E)- and Related Stigmastane Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Stigmasta-4,22,25-trien-3-one, (22E)- and structurally related stigmastane (B1239390) derivatives. Due to a lack of direct and comprehensive SAR studies on Stigmasta-4,22,25-trien-3-one, (22E)-, this guide synthesizes available data on the biological activities of its close analogs to infer potential structure-activity relationships. The primary biological activities discussed are cytotoxic and antimicrobial effects.

Introduction to Stigmastane Derivatives

Stigmastanes are a class of steroids derived from the stigmastane skeleton. These compounds, isolated from various natural sources, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Modifications to the stigmastane core, such as the introduction or alteration of double bonds and functional groups, can significantly impact their therapeutic potential. This guide focuses on comparing the bioactivity of Stigmasta-4,22,25-trien-3-one, (22E)- with other key stigmastane derivatives to elucidate the structural features crucial for their biological effects.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for various stigmastane derivatives, providing a basis for comparing their cytotoxic and antimicrobial activities.

Table 1: Cytotoxic Activity of Stigmastane Derivatives Against Cancer Cell Lines

CompoundStructureCell LineIC50/EC50 (µM)Reference
Stigmasterol (B192456)3β-OH, Δ5, Δ22MCF-7 (Breast)> 250[1]
HCC70 (Breast)> 250[1]
MCF-12A (Non-cancerous)> 250[1]
5,6-epoxystigmast-22-en-3β-ol3β-OH, 5,6-epoxy, Δ22MCF-7 (Breast)21.92[1]
HCC70 (Breast)48.33[1]
MCF-12A (Non-cancerous)48.91[1]
Stigmastane-3β,5,6,22,23-pentol3β,5,6,22,23-pentaOHMCF-7 (Breast)37.19[1]
HCC70 (Breast)16.82[1]
MCF-12A (Non-cancerous)44.83[1]
Stigmasta-5,22-dien-3,7-dione3,7-dione, Δ5, Δ22MCF-7 (Breast)42.85[1]
HCC70 (Breast)67.73[1]
MCF-12A (Non-cancerous)> 250[1]

Table 2: Antimicrobial Activity of Stigmastane Derivatives

CompoundStructureMicroorganismMIC (µg/mL)Reference
Stigmast-4-en-3-one3-one, Δ4Streptococcus gordoniiNot specified[2]
Streptococcus sanguinisNot specified[2]
4,22-Stigmastadiene-3-one3-one, Δ4, Δ22Proteus mirabilisNot specified (in extract)[3]
Stigmasta-5,22-dien-3-ol3β-OH, Δ5, Δ22General antimicrobial activity notedNot specified[4]

Inferred Structure-Activity Relationships

Based on the comparative data, the following structure-activity relationships for stigmastane derivatives can be inferred:

  • Cytotoxic Activity:

    • The presence of a simple 3β-hydroxyl group with double bonds at Δ5 and Δ22 (Stigmasterol) shows minimal cytotoxic activity.[1]

    • The introduction of an epoxide ring at the 5,6-position appears to enhance cytotoxicity against hormone-responsive breast cancer cells (MCF-7).[1]

    • An increased number of hydroxyl groups on the stigmastane skeleton may increase cytotoxic activity, particularly against triple-negative breast cancer cells (HCC70).[1]

    • Oxidation of the hydroxyl groups to ketones (dione derivative) shows moderate activity but with some selectivity for cancer cells over non-cancerous cells.[1]

    • For Stigmasta-4,22,25-trien-3-one, (22E)-, the presence of the α,β-unsaturated ketone in the A-ring (a feature shared with Stigmast-4-en-3-one) is a common motif in cytotoxic steroids. The additional double bonds in the side chain at C-22 and C-25 may further modulate this activity.

  • Antimicrobial Activity:

    • The α,β-unsaturated ketone system in the A-ring (Stigmast-4-en-3-one) appears to be important for antimicrobial activity against oral bacteria.[2]

    • The presence of a double bond at C-22 in the side chain, as seen in 4,22-Stigmastadiene-3-one, is associated with antimicrobial properties.[3]

    • Stigmasta-4,22,25-trien-3-one, (22E)-, possessing both the Δ4-3-one system and the Δ22 double bond, is likely to exhibit antimicrobial activity. The additional double bond at C-25 is a unique feature that could influence its spectrum of activity.

Experimental Protocols

a) Cytotoxicity Assay (Resazurin Assay) [1]

  • Cell Culture: Breast cancer cell lines (MCF-7, HCC70) and a non-tumorigenic mammary epithelial cell line (MCF-12A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The stigmastane derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Resazurin (B115843) Addition: A solution of resazurin is added to each well, and the plates are incubated for a further 2-4 hours.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the EC50 values are determined by plotting the percentage of cell viability against the compound concentration.

b) Antimicrobial Assay (Broth Microdilution Method)

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration.

  • Compound Preparation: The stigmastane derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized microbial suspension is added to each well containing the test compound.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

a) Proposed Cytotoxic Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway for the cytotoxic action of stigmastane derivatives possessing an α,β-unsaturated ketone, a common feature in anticancer steroids. This pathway is proposed and not yet experimentally verified for Stigmasta-4,22,25-trien-3-one, (22E)-.

Cytotoxic_Pathway cluster_cell Cell Compound Stigmastane Derivative (e.g., with α,β-unsaturated ketone) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS CellMembrane Cell Membrane Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway for steroid-induced apoptosis.

b) Experimental Workflow for SAR Studies

The following diagram outlines a general workflow for conducting structure-activity relationship studies of novel compounds.

SAR_Workflow Start Lead Compound (Stigmasta-4,22,25-trien-3-one, (22E)-) Synthesis Synthesis of Analogues Start->Synthesis Screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening Data Data Analysis (IC50, MIC determination) Screening->Data SAR SAR Elucidation Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Improvement

Caption: General workflow for SAR studies.

Conclusion

While direct experimental data on the structure-activity relationship of Stigmasta-4,22,25-trien-3-one, (22E)- is limited, a comparative analysis of its structural analogs provides valuable insights. The presence of the Δ4-3-one system is a key feature that likely confers both cytotoxic and antimicrobial properties. The unique triene structure in the side chain warrants further investigation to determine its specific contribution to the biological activity profile. The experimental protocols and workflows provided in this guide offer a framework for future research aimed at synthesizing and evaluating novel derivatives of Stigmasta-4,22,25-trien-3-one, (22E)- to develop more potent and selective therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of Stigmasta-4,22,25-trien-3-one, (22E)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel or specialized compounds like Stigmasta-4,22,25-trien-3-one, (22E)-, proper disposal is a critical component of laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available databases, this compound must be treated as potentially hazardous. The following guide provides a procedural framework for its safe disposal, emphasizing consultation with your institution's Environmental Health and Safety (EHS) department.

Pre-Disposal Hazard Assessment

Before initiating any disposal protocol, a thorough hazard assessment is paramount. In the absence of a specific SDS for Stigmasta-4,22,25-trien-3-one, (22E)-, information must be conservatively inferred or the compound handled as a substance with unknown toxicity and reactivity.

Key Data for Disposal Determination

ParameterValue for Stigmasta-4,22,25-trien-3-one, (22E)-Significance for Disposal
Physical State Assumed to be a solidDetermines appropriate container type and handling procedures.
Solubility Data not available; consult supplier's informationInfluences potential for aqueous disposal (not recommended without data) and choice of decontamination solvents.
Flammability Data not available; treat as potentially flammableRequires storage away from ignition sources and use of appropriate, sealed containers.
Reactivity Data not available; assume reactivity with common lab chemicalsDictates segregation from other waste streams to prevent violent reactions or toxic gas generation.
Toxicity Data not available; treat as toxicMandates handling with appropriate Personal Protective Equipment (PPE) and containment to prevent exposure.
Environmental Hazards Data not available; assume harmful to aquatic lifeProhibits drain disposal to prevent environmental contamination.[1]
Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the safe disposal of research compounds lacking a specific SDS. Adherence to your institution's specific guidelines is mandatory.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Identification and Labeling:

  • All containers for chemical waste must be clearly and accurately labeled.[2][3][4]

  • Since the hazards are not fully characterized, the label must reflect this.

  • On a designated hazardous waste label provided by your EHS department, include the following:

    • The full chemical name: "Stigmasta-4,22,25-trien-3-one, (22E)-"

    • The phrase "Caution: Hazards Not Fully Characterized"

    • The quantity of waste

    • The date of accumulation

    • The name of the principal investigator and laboratory contact information

3. Waste Segregation and Containment:

  • Primary Container: Collect waste Stigmasta-4,22,25-trien-3-one in a chemically compatible, non-reactive container with a secure, tight-fitting lid.[5] For solid waste, a high-density polyethylene (B3416737) (HDPE) container is generally appropriate.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams. Incompatible materials can react violently or produce toxic fumes. Store acids and bases separately, and keep oxidizing agents away from organic compounds.[5]

  • Secondary Containment: Place the primary waste container in a larger, unbreakable secondary container (such as a plastic tub) to contain any potential leaks or spills.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the contained waste in a designated SAA within the laboratory.[5][2][3]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]

  • Ensure the SAA is inspected weekly for any signs of container leakage or degradation.[5]

5. Arranging for Disposal:

  • Once the waste container is full, or if the experiment is complete, arrange for a waste pickup through your institution's EHS department.[2][3]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting an online form.[4][6][7]

  • Be prepared to provide all available information about the compound to the EHS personnel.

6. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that came into contact with Stigmasta-4,22,25-trien-3-one. The choice of decontamination solvent will depend on the compound's solubility. If unknown, a common procedure is to rinse with a suitable organic solvent (like ethanol (B145695) or acetone, if compatible) followed by a soap and water wash.

  • Collect all rinsate and contaminated materials (e.g., paper towels, gloves) as hazardous waste.

Disposal Workflow for Uncharacterized Research Compounds

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal A Identify Compound for Disposal: Stigmasta-4,22,25-trien-3-one, (22E)- B Attempt to Locate SDS. If unavailable, proceed with caution. A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select a Chemically Compatible Waste Container C->D Begin Containment E Label Container with: - Full Chemical Name - 'Hazards Not Fully Known' - Date & Contact Info D->E F Transfer Waste into Container (in a Fume Hood) E->F G Securely Seal Container F->G Proceed to Storage H Place in Secondary Containment G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Segregate from Incompatible Waste Streams I->J K Submit Hazardous Waste Pickup Request to EHS J->K Request Pickup L EHS Collects Waste for Proper Off-site Disposal K->L M Document Disposal in Laboratory Records L->M

References

Personal protective equipment for handling Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Stigmasta-4,22,25-trien-3-one, (22E)-

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Stigmasta-4,22,25-trien-3-one, (22E)-, a steroidal compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling structurally similar hazardous chemicals and steroidal compounds.

Pre-Handling Risk Assessment

Before beginning any work, a thorough risk assessment is mandatory. This should consider the quantity of the substance being handled, the potential for aerosolization (especially if it is a powder), and the specific laboratory environment. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier to exposure after engineering and administrative controls have been implemented. The following table summarizes the recommended PPE for handling Stigmasta-4,22,25-trien-3-one, (22E)-.

Protection Type Recommended PPE Key Specifications & Best Practices
Hand Protection Double Nitrile GlovesPowder-free gloves are recommended to prevent powder contamination. Change gloves every 30-60 minutes or immediately if contamination is suspected or damage occurs.[1]
Body Protection Lab Coat or GownA long-sleeved lab coat or gown should be worn with cuffs tucked into the inner gloves.[1]
Eye & Face Protection Safety Goggles & Face ShieldSafety goggles are essential to protect from splashes. A face shield offers a full range of protection against splashes to the face and eyes.[1][2]
Respiratory Protection N95 or N100 RespiratorFor handling the compound as a powder, an N-95 or N-100 particle mask is recommended to prevent inhalation.[1] Surgical masks offer little to no protection from chemical exposure.[1]
Operational Handling Protocol

Step 1: Preparation

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the appropriate PPE as outlined in the table above.

Step 2: Aliquoting and Weighing (if in solid form)

  • Handle the compound in a fume hood to minimize the risk of inhaling airborne particles.[3]

  • Use a dedicated and calibrated analytical balance.

  • Employ careful techniques to avoid generating dust.

Step 3: Solution Preparation

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Keep containers tightly closed when not in use.

Step 4: Post-Handling

  • Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent like ethanol (B145695) or acetone (B3395972) can be used for initial rinsing, followed by soap and water.[4]

  • Collect all rinsate as hazardous liquid waste.[4]

  • Carefully remove and dispose of PPE in the designated hazardous waste stream.

Spill Management

In the event of a spill, immediately alert personnel in the area.

  • Small Spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the spill. Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[4]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[4]

Disposal Plan

The disposal of Stigmasta-4,22,25-trien-3-one, (22E)- and any materials contaminated with it must be handled as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been verified.[4]

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container (e.g., high-density polyethylene).[4]

  • Liquid Waste: Collect all liquid waste, including experimental solutions and rinsates, in a separate, dedicated hazardous waste container with a secure lid.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Stigmasta-4,22,25-trien-3-one, (22E)-," the approximate concentration and quantity, and the date of accumulation.[4]

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[4] Under no circumstances should this chemical or its solutions be poured down the drain.[5]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Final Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh/Aliquot Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Surfaces & Glassware handle2->post1 post2 Segregate & Label Waste post1->post2 post3 Remove & Dispose of PPE post2->post3 disp1 Store Waste in Designated Area post3->disp1 disp2 Contact EHS for Pickup disp1->disp2

Caption: Workflow for the safe handling and disposal of Stigmasta-4,22,25-trien-3-one, (22E)-.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.